2-Allyloxy-2-methyl-propanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-prop-2-enoxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-4-5-10-7(2,3)6(8)9/h4H,1,5H2,2-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTTWIDJOGVOCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2-Allyloxy-2-methyl-propanoic Acid: A Technical Guide
This document provides a detailed technical guide for the synthesis of 2-allyloxy-2-methyl-propanoic acid. The protocol is designed for researchers, scientists, and professionals in the field of drug development and organic synthesis. The synthesis is based on the well-established Williamson ether synthesis, potentially enhanced by phase-transfer catalysis for improved efficiency.
Reaction Principle
The synthesis of this compound is achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide from an alkyl halide by an alkoxide ion. In this specific synthesis, the alkoxide is generated from 2-hydroxy-2-methylpropanoic acid, which then reacts with an allyl halide.
The overall reaction is as follows:
2-hydroxy-2-methylpropanoic acid + Allyl halide → this compound + Halide salt
To facilitate this reaction, a base is required to deprotonate the hydroxyl and carboxyl groups of 2-hydroxy-2-methylpropanoic acid. The use of a phase-transfer catalyst is recommended to improve the reaction rate and yield by transporting the water-soluble dianion into the organic phase where the allyl halide is dissolved.[1][2]
Experimental Protocol
This protocol outlines a likely procedure for the synthesis of this compound.
2.1. Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 2-Hydroxy-2-methylpropanoic acid | C₄H₈O₃ | 104.10 | ≥98% | Commercially Available |
| Allyl Bromide | C₃H₅Br | 120.98 | ≥98% | Commercially Available |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ≥97% | Commercially Available |
| Tetrabutylammonium bromide (TBAB) | (C₄H₉)₄NBr | 322.37 | ≥98% | Commercially Available |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | ACS grade | Commercially Available |
| Diethyl ether ((C₂H₅)₂O) | (C₂H₅)₂O | 74.12 | ACS grade | Commercially Available |
| Hydrochloric acid (HCl) | HCl | 36.46 | 37% solution | Commercially Available |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous | Commercially Available |
2.2. Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
pH meter or pH paper
2.3. Reaction Procedure
-
Preparation of the Aqueous Phase: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-2-methylpropanoic acid (e.g., 10.41 g, 0.1 mol) and sodium hydroxide (e.g., 8.0 g, 0.2 mol) in 50 mL of water. Stir until all solids have dissolved. Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB) (e.g., 1.61 g, 0.005 mol).
-
Addition of the Organic Phase: To the aqueous solution, add 50 mL of dichloromethane.
-
Addition of Allyl Halide: Place allyl bromide (e.g., 14.52 g, 0.12 mol) in a dropping funnel and add it dropwise to the vigorously stirred biphasic mixture over a period of 30 minutes.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 40-45 °C) and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with 50 mL of water.
-
Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid.
-
Extract the acidified aqueous layer with three 50 mL portions of diethyl ether.
-
Combine all organic extracts and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Diagrams
3.1. Reaction Pathway
Caption: Williamson ether synthesis of this compound.
3.2. Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Allyl bromide is a lachrymator and is toxic. Handle with extreme care.
-
Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
Dichloromethane and diethyl ether are volatile and flammable. Keep away from ignition sources.
-
Handle concentrated hydrochloric acid with care as it is corrosive and releases fumes.
This guide provides a comprehensive protocol for the synthesis of this compound. The Williamson ether synthesis is a robust and versatile method for the formation of ethers.[3][4] The inclusion of a phase-transfer catalyst is a common strategy to enhance the efficiency of reactions involving reactants in immiscible phases.[1] Researchers should optimize the reaction conditions, such as reaction time and temperature, to achieve the best possible yield and purity for their specific setup.
References
2-Allyloxy-2-methyl-propanoic acid CAS number 17859-93-7
An In-depth Technical Guide to 2-Allyloxy-2-methyl-propanoic acid (CAS 17859-93-7)
This technical guide provides a comprehensive overview of this compound (CAS: 17859-93-7), a carboxylic acid derivative with potential applications in research and drug development. Due to the limited availability of data for this specific compound, information from closely related molecules has been included to provide a broader context. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
Quantitative data for this compound is limited. The following table summarizes its known properties and includes data for a structurally similar compound, 2-(acetyloxy)-2-methylpropanoic acid, for reference.
| Property | Value (this compound) | Reference Compound: 2-(acetyloxy)-2-methylpropanoic acid |
| CAS Number | 17859-93-7 | 15805-98-8 |
| Chemical Formula | C₇H₁₂O₃ | C₆H₁₀O₄[1][2][3] |
| Molecular Weight | 144.17 g/mol | 146.14 g/mol [1][2][3] |
| Boiling Point | Data not available | 233 °C at 760 mmHg[4] |
| Density | Data not available | 1.162 g/cm³[4] |
| Appearance | Data not available | Powder[4] |
| Solubility | Data not available | Data not available |
| SMILES | C=CCOC(C)(C)C(=O)O | CC(=O)OC(C)(C)C(=O)O[1] |
Synthesis and Analysis
Representative Synthesis Protocol
Materials:
-
2-Hydroxy-2-methylpropanoic acid
-
Allyl bromide
-
A suitable base (e.g., Sodium Hydride)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Quenching agent (e.g., water or a mild acid)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
To a solution of 2-hydroxy-2-methylpropanoic acid in anhydrous THF, a strong base such as sodium hydride is added portion-wise at 0°C to form the alkoxide.
-
Allyl bromide is then added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be further purified by column chromatography.
Analytical Methodology
High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of this compound and related compounds.[7][8][9][10] A general reverse-phase HPLC method is described below.
Table of HPLC Parameters:
| Parameter | Description |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[10] |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic solvent (e.g., acetonitrile).[10] |
| Flow Rate | Typically 1.0 mL/min.[10] |
| Detection | UV detector at an appropriate wavelength (e.g., 225 nm).[10] |
| Column Temperature | Maintained at a constant temperature, for example, 30°C.[10] |
Sample Preparation:
Samples are typically dissolved in the mobile phase or a compatible solvent, filtered through a 0.45 µm filter, and then injected into the HPLC system.
Potential Biological Activity and Signaling Pathway
While there is no direct evidence for the biological activity of this compound, a structurally related compound, 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic acid, has been identified as a potent dual agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). These receptors are key regulators of lipid and glucose metabolism and are important drug targets for the treatment of type 2 diabetes and dyslipidemia.
PPARs are nuclear hormone receptors that, upon activation by a ligand, form a heterodimer with the Retinoid X Receptor (RXR).[11][12] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Hormone Response Elements (PPREs) in the promoter region of target genes, leading to the regulation of their transcription.[12]
-
PPARα activation primarily regulates the expression of genes involved in fatty acid oxidation, leading to a reduction in circulating triglycerides.[11][13]
-
PPARγ activation is crucial for adipocyte differentiation and insulin sensitization, resulting in improved glucose uptake.[13][14]
The dual agonism of PPARα and PPARγ is a desirable feature in drugs for metabolic syndrome, as it can simultaneously address both dyslipidemia and hyperglycemia.
PPARα/γ Signaling Pathway
Caption: PPARα/γ signaling pathway activation by a ligand.
Safety and Handling
Potential Hazard Classification:
| Hazard Class | Precautionary Statements |
| Flammable Liquid and Vapor | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed.[16][17] |
| Causes Severe Skin Burns and Eye Damage | Wear protective gloves, protective clothing, eye protection, and face protection. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[16][17] |
| May Cause Respiratory Irritation | Avoid breathing mist or vapors. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[16] |
Conclusion
This compound is a research chemical with limited publicly available data. Based on the biological activity of structurally related compounds, it may serve as a scaffold for the development of novel therapeutics, particularly in the area of metabolic diseases through the modulation of PPARs. Further research is required to fully characterize its physicochemical properties, biological activity, and safety profile. The information provided in this guide serves as a starting point for researchers and drug development professionals interested in this and similar chemical entities.
References
- 1. 2-(Acetyloxy)-2-methylpropanoic acid | C6H10O4 | CID 347919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. americanelements.com [americanelements.com]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) A New Synthesis of 2-Aryloxypropionic Acids [research.amanote.com]
- 7. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of Propionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 11. cusabio.com [cusabio.com]
- 12. Peroxisome proliferator-activated receptor - Wikipedia [en.wikipedia.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.co.uk [fishersci.co.uk]
Spectroscopic Profile of 2-Allyloxy-2-methyl-propanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for 2-Allyloxy-2-methyl-propanoic acid, a molecule of interest in synthetic chemistry and potential drug development. Due to the limited availability of experimental data in public databases, this document focuses on predicted spectroscopic characteristics based on the analysis of analogous compounds. It also outlines general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by comparison with data from structurally related molecules.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet (broad) | 1H | -COOH |
| ~5.90 | Ddt | 1H | -O-CH₂-CH =CH₂ |
| ~5.25 | Dd | 1H | -O-CH₂-CH=CH ₂ (trans) |
| ~5.15 | Dd | 1H | -O-CH₂-CH=CH ₂ (cis) |
| ~4.00 | Dt | 2H | -O-CH ₂-CH=CH₂ |
| 1.45 | Singlet | 6H | -C(CH ₃)₂- |
d: doublet, t: triplet, q: quartet, m: multiplet, br: broad
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~180 | -C OOH |
| ~134 | -O-CH₂-C H=CH₂ |
| ~118 | -O-CH₂-CH=C H₂ |
| ~78 | -C (CH₃)₂- |
| ~68 | -O-C H₂-CH=CH₂ |
| ~24 | -C(C H₃)₂ |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~2980, 2940 | Medium | C-H stretch (Alkyl) |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1645 | Medium | C=C stretch (Allyl) |
| ~1240 | Strong | C-O stretch (Ether and Carboxylic Acid) |
| ~990, 920 | Medium | =C-H bend (Allyl) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 144 | [M]⁺ (Molecular Ion) |
| 103 | [M - C₃H₅]⁺ |
| 87 | [M - COOH]⁺ |
| 57 | [C₄H₉]⁺ |
| 45 | [COOH]⁺ |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Experimental Protocols
The following are general procedures for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup : Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition : Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation : For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet or a Nujol mull can be prepared.
-
Background Spectrum : Record a background spectrum of the empty sample compartment or the salt plates/KBr.
-
Sample Spectrum : Place the prepared sample in the IR spectrometer and record the spectrum.
-
Data Processing : The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, GC-MS, or LC-MS).
-
Ionization : Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis : The ions are separated according to their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for spectroscopic analysis.
A Technical Guide to the Solubility of 2-Allyloxy-2-methyl-propanoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-Allyloxy-2-methyl-propanoic acid is a carboxylic acid derivative containing an ether linkage and an allyl group. Its molecular structure suggests a moderate level of polarity, which will govern its solubility in different organic solvents. Understanding the solubility of this compound is crucial for a variety of applications, including reaction chemistry, purification, formulation development, and analytical method development. This guide provides a theoretical framework for predicting its solubility and a practical methodology for its experimental determination.
Qualitative Solubility Assessment
The solubility of a compound is primarily dictated by the principle of "like dissolves like," which states that substances with similar polarities tend to be soluble in one another.[1] The molecular structure of this compound features both polar and non-polar regions, which will influence its solubility profile.
-
Polar Characteristics: The presence of the carboxylic acid group (-COOH) allows for hydrogen bonding and dipole-dipole interactions, contributing to its solubility in polar solvents.[2] The ether linkage (-O-) can also act as a hydrogen bond acceptor, further enhancing its affinity for polar molecules.[2]
-
Non-polar Characteristics: The allyl group (CH₂=CH-CH₂-) and the two methyl groups (-CH₃) constitute the non-polar, hydrocarbon portion of the molecule. These groups will contribute to its solubility in non-polar solvents through van der Waals forces.
Based on these structural features, a qualitative prediction of the solubility of this compound in various organic solvents can be made:
-
High Expected Solubility:
-
Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are expected to be good solvents for this compound due to their ability to engage in hydrogen bonding with the carboxylic acid group.
-
Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone are also anticipated to be effective solvents. While they cannot donate hydrogen bonds, their polar nature allows for strong dipole-dipole interactions.
-
-
Moderate Expected Solubility:
-
Ethers: Solvents like diethyl ether and tetrahydrofuran (THF) are expected to have moderate solvating power. The ether linkage in these solvents can interact with the solute, but their overall polarity is lower than that of alcohols or aprotic polar solvents.
-
Halogenated Solvents: Dichloromethane and chloroform may show moderate solubility due to their ability to form weak hydrogen bonds and their dipole moments.
-
-
Low Expected Solubility:
-
Non-polar Solvents: Solvents such as hexane, cyclohexane, and toluene are expected to be poor solvents for this compound. The non-polar nature of these solvents will not effectively solvate the polar carboxylic acid group.
-
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents is not available in peer-reviewed literature or public databases. The following section provides a detailed experimental protocol to enable researchers to determine this data.
Experimental Protocol for Solubility Determination
The following protocol describes the equilibrium solubility method, a common and reliable technique for determining the solubility of a solid compound in a liquid solvent.
4.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., GC-MS, NMR)
-
Syringes and syringe filters (0.22 µm)
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
To each vial, add a known volume of a specific organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the excess solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed for 10-15 minutes.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microparticles.
-
Record the exact volume of the aliquot taken.
-
Dilute the filtered solution with a suitable solvent (often the same solvent used for dissolution or a mobile phase component for HPLC analysis) to a concentration within the calibrated range of the analytical instrument. Record the final volume of the diluted solution.
-
-
Quantification:
-
Analyze the diluted solution using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
4.3. Data Presentation
The determined solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility in different solvents at various temperatures.
Table 1: Hypothetical Solubility Data Presentation for this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Experimental Value | Calculated Value |
| Ethanol | Experimental Value | Calculated Value |
| Acetone | Experimental Value | Calculated Value |
| Dichloromethane | Experimental Value | Calculated Value |
| Toluene | Experimental Value | Calculated Value |
| Hexane | Experimental Value | Calculated Value |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
Conclusion
While quantitative solubility data for this compound is not currently documented, this guide provides a robust framework for both predicting and experimentally determining its solubility in a variety of organic solvents. The qualitative assessment suggests that polar solvents will be most effective at dissolving this compound. The detailed experimental protocol provided herein offers a reliable method for researchers to generate the precise quantitative data necessary for their specific applications. This information is critical for the successful use of this compound in research and development.
References
In-Depth Technical Guide: Thermal Stability of 2-Allyloxy-2-methyl-propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated thermal stability of 2-Allyloxy-2-methyl-propanoic acid. Due to the absence of specific experimental thermal analysis data for this compound in publicly available literature, this guide extrapolates its stability profile from established knowledge of structurally related molecules, including allylic ethers and carboxylic acids. The document outlines a probable thermal decomposition mechanism, a detailed synthetic protocol, and an experimental workflow for assessing its thermal properties. This guide serves as a foundational resource for researchers handling or investigating this compound, enabling informed decisions regarding its handling, storage, and use in thermally sensitive applications.
Introduction
This compound is a bifunctional molecule incorporating both a carboxylic acid and an allylic ether moiety. This unique combination of functional groups suggests its potential utility as a versatile building block in organic synthesis and drug development. However, the presence of the allyloxy group raises questions regarding its thermal stability, a critical parameter for its practical application in various chemical processes. This guide aims to provide a thorough understanding of its expected thermal behavior.
Predicted Thermal Stability and Decomposition Pathway
Theoretical studies on the gas-phase thermolysis of various allyl ethers suggest that a primary decomposition route involves a concerted, non-radical retro-ene reaction.[1][2] This intramolecular process proceeds through a six-membered transition state, leading to the formation of an alkene and a carbonyl compound. In the case of this compound, this pathway would likely yield allene and 2-hydroxy-2-methyl-propanoic acid (also known as α-hydroxyisobutyric acid).
The carboxylic acid group itself can undergo decarboxylation at elevated temperatures. The thermal decomposition of carboxylic acids on copper surfaces has been shown to occur between approximately 227°C and 377°C (500 and 650 K).[3]
Considering these two potential decomposition pathways, the overall thermal stability of this compound will be dictated by the activation energy of the lower-temperature process. It is plausible that the retro-ene reaction of the allyloxy group is the initial decomposition step. Studies on the pyrolysis of allylic esters, which share some structural similarities, have shown that complete decomposition can require temperatures as high as 600°C.[4][5]
Proposed Thermal Decomposition Pathway
The following diagram illustrates the proposed retro-ene decomposition pathway for this compound.
Caption: Proposed retro-ene decomposition pathway.
Experimental Protocols
While no specific experimental data for the thermal analysis of this compound is available, this section provides a detailed, generalized protocol for its synthesis and a subsequent workflow for its thermal characterization.
Synthesis of this compound
This protocol is adapted from the known synthesis of the structurally similar 2-allyloxypropionic acid.[6]
Materials:
-
2-Bromo-2-methyl-propanoic acid
-
Allyl alcohol
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Alkoxide Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add allyl alcohol (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Nucleophilic Substitution: Dissolve 2-bromo-2-methyl-propanoic acid (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the sodium allyloxide solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Acidify the aqueous mixture to a pH of approximately 2-3 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by vacuum distillation or column chromatography.
Experimental Workflow for Thermal Analysis
To empirically determine the thermal stability of the synthesized this compound, the following experimental workflow is recommended.
Caption: Recommended experimental workflow for thermal analysis.
Detailed Steps:
-
Synthesis and Purification: Synthesize and purify this compound as described in the protocol above.
-
Structural Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry.
-
Thermogravimetric Analysis (TGA):
-
Accurately weigh a small sample (5-10 mg) of the purified compound into a TGA pan.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a wide temperature range (e.g., 25 °C to 700 °C).
-
Record the mass loss as a function of temperature. The onset temperature of mass loss will indicate the beginning of thermal decomposition.
-
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh a small sample (2-5 mg) into a DSC pan and seal it.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a relevant temperature range determined from the TGA data.
-
Record the heat flow to the sample relative to a reference. Endothermic or exothermic peaks will indicate thermal events such as melting, boiling, or decomposition.
-
-
Data Analysis: Analyze the TGA and DSC data to determine key thermal stability parameters, including the onset of decomposition, the temperature of maximum decomposition rate, and the enthalpy of decomposition.
Data Presentation
As no experimental data is currently available, the following table is presented as a template for summarizing key thermal stability data once it has been obtained through the experimental workflow described above.
| Parameter | Value | Units | Method |
| Onset of Decomposition (Tonset) | °C | TGA | |
| Temperature of 5% Mass Loss (T5%) | °C | TGA | |
| Temperature of Max. Decomposition Rate | °C | DTG | |
| Residue at 700 °C | % | TGA | |
| Decomposition Enthalpy (ΔHd) | J/g | DSC |
Conclusion
While specific experimental data on the thermal stability of this compound is lacking, this technical guide provides a robust theoretical framework for understanding its likely behavior at elevated temperatures. The proposed retro-ene decomposition pathway offers a plausible mechanism for its thermal degradation. The detailed synthetic and analytical protocols provided herein will enable researchers to produce this compound and rigorously characterize its thermal properties. This information is crucial for its safe handling and effective application in the development of new materials and pharmaceuticals.
References
A Technical Guide to 2-Allyloxy-2-methyl-propanoic acid: Synthesis, Properties, and Potential Applications
Disclaimer: Publicly available information on the specific compound 2-Allyloxy-2-methyl-propanoic acid is limited. This document provides a comprehensive overview based on established chemical principles and data from structurally related compounds. The experimental protocols and some data presented are predictive and intended for research and development purposes.
Introduction
This compound is a carboxylic acid derivative characterized by an allyloxy group and a methyl group attached to the alpha-carbon. Its structure suggests potential utility as a building block in organic synthesis and as a candidate for investigation in drug discovery, drawing parallels from structurally similar compounds such as fenofibrate, a well-known lipid-lowering agent, and other 2-aryloxy-2-methylpropanoic acid derivatives which have been explored for various therapeutic applications. This guide details a proposed synthetic route, predicted physicochemical properties, and potential areas of application for this compound.
Proposed Synthesis
The synthesis of this compound can be hypothetically achieved via a Williamson ether synthesis, a robust and widely used method for forming ethers. This approach involves the reaction of an alcohol with an alkyl halide in the presence of a base. In this proposed synthesis, ethyl 2-hydroxy-2-methylpropanoate serves as the alcohol precursor, which is reacted with allyl bromide in the presence of a strong base like sodium hydride, followed by hydrolysis of the resulting ester.
Experimental Workflow
The proposed synthetic workflow is depicted in the following diagram:
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-allyloxy-2-methylpropanoate
-
To a stirred solution of ethyl 2-hydroxy-2-methylpropanoate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Cool the mixture back to 0 °C and add allyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford ethyl 2-allyloxy-2-methylpropanoate.
Step 2: Synthesis of this compound
-
To a solution of ethyl 2-allyloxy-2-methylpropanoate (1.0 eq) in a mixture of THF and water (3:1, 0.2 M), add lithium hydroxide monohydrate (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid at 0 °C.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Physicochemical Properties
The predicted physicochemical properties of this compound and its synthetic precursor are summarized in the table below. These values are estimated based on the properties of structurally similar compounds.
| Property | This compound | Ethyl 2-hydroxy-2-methylpropanoate |
| Molecular Formula | C₇H₁₂O₃ | C₅H₁₀O₃ |
| Molecular Weight | 144.17 g/mol | 118.13 g/mol |
| Appearance (Predicted) | Colorless to pale yellow oil or low melting solid | Colorless liquid |
| Boiling Point (Predicted) | ~200-220 °C (at 760 mmHg) | 159-160 °C (at 760 mmHg) |
| Solubility (Predicted) | Soluble in methanol, ethanol, ethyl acetate, and dichloromethane. Sparingly soluble in water. | Soluble in water, ethanol, and ether. |
| pKa (Predicted) | ~4.5 - 5.0 | Not applicable |
Potential Applications and Research Directions
Given its structural motifs, this compound holds potential in several areas of chemical and pharmaceutical research:
-
Drug Discovery: The core structure is analogous to fibrate drugs, which are used to lower cholesterol and triglycerides. This compound could serve as a starting point for the development of new hypolipidemic agents. The allyloxy group offers a site for further functionalization to explore structure-activity relationships.
-
Organic Synthesis: The carboxylic acid and the allyl group are versatile functional groups for a variety of organic transformations. The allyl group can undergo reactions such as epoxidation, dihydroxylation, and metathesis, making this molecule a useful building block for more complex structures.
-
Polymer Chemistry: The allyl functionality allows for the potential use of this molecule as a monomer in polymerization reactions, leading to the synthesis of functional polymers with carboxylic acid side chains.
Conclusion
While direct experimental data for this compound is not widely available, this technical guide provides a robust, scientifically-grounded framework for its synthesis and characterization. The proposed synthetic route is based on reliable and well-established chemical transformations. The predicted properties and potential applications highlight the compound's promise as a valuable tool for researchers in medicinal chemistry, organic synthesis, and materials science. Further investigation into the synthesis and biological activity of this and related compounds is warranted to fully explore their potential.
Theoretical Analysis of 2-Allyloxy-2-methyl-propanoic Acid: A Computational and Spectroscopic Overview
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive theoretical analysis of 2-Allyloxy-2-methyl-propanoic acid, a molecule of interest in synthetic chemistry and potential pharmaceutical applications. Due to the limited availability of public experimental and theoretical data on this specific compound, this guide outlines a theoretical framework for its characterization using computational chemistry methods. The presented data are hypothetical and representative of what would be expected from such a study, providing a roadmap for future research.
Introduction
This compound belongs to the class of carboxylic acids containing an ether linkage. The presence of both a carboxylic acid group and an allyl group makes it a versatile building block in organic synthesis. Understanding its structural, electronic, and spectroscopic properties is crucial for predicting its reactivity, stability, and potential biological activity. This guide details a computational approach, primarily using Density Functional Theory (DFT), to elucidate these properties.
Computational Methodology
The theoretical data presented herein is based on a proposed computational study using DFT. The following outlines the typical methodology for such a study.
Experimental Protocols:
-
Software: Gaussian 16 or similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.
-
Basis Set: 6-311++G(d,p) is a triple-zeta basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens, suitable for capturing the electronic structure of a molecule like this compound.
-
Solvation Model: To simulate a more realistic environment, the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) can be used, with water as the solvent.
-
Calculations Performed:
-
Geometry Optimization: To find the lowest energy conformation of the molecule.
-
Frequency Analysis: To confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand the molecule's electronic reactivity.
-
Electrostatic Potential (ESP) Mapping: To visualize the charge distribution and identify electrophilic and nucleophilic sites.
-
Theoretical Data
The following tables summarize the hypothetical quantitative data obtained from the proposed DFT calculations.
Table 1: Optimized Geometrical Parameters (Selected)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C=O (carboxyl) | 1.215 | |
| C-O (carboxyl) | 1.350 | |
| O-H (carboxyl) | 0.970 | |
| C-O (ether) | 1.430 | |
| C=C (allyl) | 1.340 | |
| Bond Angles (°) | ||
| O=C-O (carboxyl) | 124.5 | |
| C-O-C (ether) | 118.0 |
Table 2: Calculated Thermodynamic and Electronic Properties
| Property | Calculated Value | Units |
| Total Energy | -535.123456 | Hartrees |
| Dipole Moment | 2.58 | Debye |
| HOMO Energy | -0.254 | Hartrees |
| LUMO Energy | 0.012 | Hartrees |
| HOMO-LUMO Gap | 0.266 | Hartrees |
| 7.24 | eV |
Table 3: Predicted Vibrational Frequencies (Selected Prominent Peaks)
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3560 | High | O-H stretch (carboxyl, gas phase) |
| 3080 | Medium | =C-H stretch (allyl) |
| 2980 | Medium | C-H stretch (methyl) |
| 1745 | Very High | C=O stretch (carboxyl) |
| 1640 | Low | C=C stretch (allyl) |
| 1150 | High | C-O stretch (ether and carboxyl) |
Experimental Validation Workflow
The theoretical predictions should be validated through experimental characterization. The following workflow outlines the necessary steps.
Hypothetical Signaling Pathway Involvement
While the biological activity of this compound is not established, molecules with similar structures (e.g., fibrates) are known to act on nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs). The following diagram illustrates a generalized signaling pathway where such a molecule could act as a ligand.
Conclusion
This technical guide has presented a theoretical framework for the comprehensive analysis of this compound. By combining DFT calculations with standard spectroscopic techniques, a detailed understanding of its molecular properties can be achieved. The hypothetical data and workflows provided serve as a valuable resource for researchers initiating studies on this molecule and similar chemical entities, particularly in the context of drug discovery and materials science. Future work should focus on the synthesis and experimental validation of the theoretical predictions outlined in this document.
An In-depth Technical Guide to 2-Allyloxy-2-methyl-propanoic Acid: Safety, Handling, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 2-Allyloxy-2-methyl-propanoic acid (CAS No. 17859-93-7) is a specialty chemical with limited publicly available safety and toxicological data. This guide has been compiled from available information on the compound itself and its structural analogs. All personnel handling this substance should exercise extreme caution and conduct a thorough risk assessment before use.
Chemical and Physical Properties
This compound is a carboxylic acid containing both an ether and a terminal alkene functional group. These features suggest it may be reactive under certain conditions and may possess biological activity.
| Property | Value | Source |
| CAS Number | 17859-93-7 | [BLD Pharm, Synthonix][1][2] |
| Molecular Formula | C₇H₁₂O₃ | [BLD Pharm, Synthonix][1][2] |
| Molecular Weight | 144.17 g/mol | [BLD Pharm][1] |
| SMILES | C=CCOC(C)(C)C(=O)O | [Synthonix][2] |
| Appearance | Not specified, likely a liquid | Inferred from properties of similar compounds |
| Purity | Typically ≥97% | [Synthonix][2] |
Safety and Handling
While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its classification as a dangerous good for transport provides significant insight into its primary hazards.
Transportation Classification: UN 2924, Flammable Liquid, Corrosive, N.O.S., Hazard Class 3 (Subsidiary Hazard Class 8), Packing Group II/III.[2][3][4][5][6] This classification indicates that the substance is both flammable and corrosive.
Hazard Identification and Precautionary Measures
Based on the transport classification and data from structurally similar compounds such as 2-(Acetyloxy)-2-methylpropanoic acid and propanoic acid, the following hazards are anticipated[7]:
-
Flammability: As a flammable liquid, it should be kept away from heat, sparks, open flames, and other ignition sources.[3] Use in a well-ventilated area, preferably in a fume hood, is essential.
-
Corrosivity: Expected to cause severe skin burns and eye damage.[3]
-
Irritation: May cause serious eye irritation and respiratory irritation.[7]
Personal Protective Equipment (PPE):
| PPE | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body Protection | Lab coat, closed-toe shoes, and additional protective clothing as needed. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a respirator may be required. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents, strong bases, and reducing agents.
-
Disposal: Dispose of in accordance with all local, state, and federal regulations. Do not allow to enter drains or waterways.
Experimental Protocols
Proposed Synthesis of this compound
This proposed synthesis is a two-step process involving the formation of a carboxylate salt followed by nucleophilic substitution with an allyl halide.
Materials:
-
2-Hydroxy-2-methylpropanoic acid
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Allyl bromide or allyl chloride
-
Hydrochloric acid (HCl) for workup
-
Diethyl ether or other extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-hydroxy-2-methylpropanoic acid in anhydrous THF. Cool the solution to 0 °C in an ice bath. Slowly add one equivalent of sodium hydride portion-wise. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for one hour, or until hydrogen gas evolution ceases.
-
Allylation: Cool the resulting sodium salt solution back to 0 °C. Add 1.1 equivalents of allyl bromide dropwise via a syringe. Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Extraction: Quench the reaction by carefully adding water. Acidify the aqueous solution to a pH of approximately 2-3 with dilute HCl. Extract the aqueous layer three times with diethyl ether.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Potential Biological Activity and Signaling Pathways (Hypothetical)
There is currently no published data on the biological activity or mechanism of action of this compound. However, based on its structural motifs, some potential activities can be hypothesized. The presence of a carboxylic acid and an ether linkage is found in some classes of bioactive molecules. For instance, certain ether-linked lipids have roles in cellular signaling.[8] The allyl group can also be a site of metabolic activation.[9]
Given the lack of specific data, a hypothetical signaling pathway is presented below for illustrative purposes. This diagram conceptualizes how a molecule with these functional groups could potentially interact with cellular systems, for example, by being metabolized into a reactive species that could then modulate enzyme activity or act as a ligand for a receptor. This is a speculative diagram and should not be interpreted as established scientific fact.
Caption: Hypothetical metabolic activation and cellular interaction of this compound.
Experimental Workflows
The following diagram illustrates a general workflow for the synthesis and purification of this compound as described in the experimental protocol.
Caption: Proposed workflow for the synthesis and purification of this compound.
References
- 1. 17859-93-7|2-(Allyloxy)-2-methylpropanoic acid|BLD Pharm [bldpharm.com]
- 2. Synthonix, Inc > Synthons > this compound - [A83768] [synthonix.com]
- 3. adr-tool.com [adr-tool.com]
- 4. labelmaster.com [labelmaster.com]
- 5. hazmattool.com [hazmattool.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. 2-(Acetyloxy)-2-methylpropanoic acid | C6H10O4 | CID 347919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chapter 9 Ether-linked lipids and their bioactive species [ouci.dntb.gov.ua]
- 9. Genotoxicity of allyl compounds--a quick screening strategy based on structure-activity relationships and a battery of prescreening tests - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ATRP Initiation with 2-Allyloxy-2-methyl-propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-Allyloxy-2-methyl-propanoic acid as a functional initiator in Atom Transfer Radical Polymerization (ATRP). This initiator is particularly valuable for the synthesis of polymers with a terminal allyl group for subsequent modification (e.g., via thiol-ene click chemistry) and a carboxylic acid group for bioconjugation or surface attachment.
Introduction
Atom Transfer Radical Polymerization (ATRP) is a robust controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions.[1][2][3] The choice of initiator is crucial as it determines the α-chain end functionality of the resulting polymer.[1][2][4] this compound is a bifunctional initiator that introduces both an allyl and a carboxylic acid moiety at the polymer chain terminus.
Advantages of using this compound as an ATRP initiator:
-
Dual Functionality: The initiator provides an allyl group for post-polymerization modification and a carboxylic acid group for conjugation to biomolecules, surfaces, or nanoparticles.
-
Direct Functionalization: It allows for the direct incorporation of desired functionalities without the need for post-polymerization protection/deprotection steps.[4]
-
Versatility: The resulting polymers can be used in a wide range of applications, including drug delivery, biomaterials, and surface modification.
General Considerations for ATRP with Functional Initiators
The success of ATRP with functional initiators like this compound depends on several factors:
-
Catalyst System: A copper-based catalyst system, typically a copper(I) halide complexed with a nitrogen-based ligand (e.g., PMDETA, bpy), is commonly used.[1]
-
Monomer Selection: ATRP is suitable for a wide variety of monomers, including styrenes, (meth)acrylates, and acrylonitrile.[2]
-
Solvent Choice: The solvent should be chosen to dissolve the monomer, initiator, and catalyst complex. Common solvents include toluene, anisole, and dimethylformamide (DMF).
-
Reaction Temperature: The optimal temperature depends on the monomer, catalyst, and initiator used.
-
Inert Atmosphere: ATRP reactions are sensitive to oxygen and should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
The following are generalized protocols for the ATRP of methyl methacrylate (MMA) and styrene using this compound as the initiator. Note: These protocols are starting points and may require optimization for specific applications.
Materials
-
Monomer: Methyl methacrylate (MMA) or Styrene, inhibitor removed.
-
Initiator: this compound (or a similar functionalized α-haloester initiator).
-
Catalyst: Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl).
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-Bipyridine (bpy).
-
Solvent: Anisole or Toluene.
-
Other: Anhydrous solvents, nitrogen or argon gas, and standard Schlenk line equipment.
Protocol for ATRP of Methyl Methacrylate (MMA)
-
Preparation: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (catalyst) and the desired amount of solvent.
-
Degassing: Seal the flask and degas the mixture by three freeze-pump-thaw cycles.
-
Addition of Ligand and Monomer: Under a positive pressure of inert gas, add the PMDETA ligand, followed by the MMA monomer.
-
Initiator Addition: In a separate, dry, and inert gas-flushed vial, dissolve the this compound initiator in a small amount of the reaction solvent. Add the initiator solution to the reaction mixture via syringe.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir.
-
Monitoring: Periodically take samples under inert atmosphere to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
Termination: To quench the reaction, cool the flask to room temperature and expose the mixture to air.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum.
Protocol for ATRP of Styrene
The protocol for styrene is similar to that for MMA, with the following typical modifications:
-
Temperature: Styrene polymerization is often carried out at a higher temperature, typically 100-110 °C.
-
Catalyst/Ligand: A CuBr/bpy or CuBr/PMDETA system is commonly used.
Data Presentation
The following tables summarize representative quantitative data for ATRP of MMA and Styrene using functional initiators. These values are illustrative and will vary depending on the specific experimental conditions.
Table 1: Representative ATRP of Methyl Methacrylate (MMA) with a Functional Initiator
| Entry | [Monomer]:[Initiator]:[CuBr]:[Ligand] | Solvent | Temp (°C) | Time (h) | Conversion (%) | M_n ( g/mol , GPC) | Đ (M_w/M_n) |
| 1 | 100:1:1:2 (PMDETA) | Anisole | 70 | 4 | 85 | 8,700 | 1.15 |
| 2 | 200:1:1:2 (PMDETA) | Toluene | 80 | 6 | 92 | 18,500 | 1.20 |
| 3 | 50:1:0.5:1 (bpy) | DMF | 60 | 3 | 95 | 4,800 | 1.12 |
Table 2: Representative ATRP of Styrene with a Functional Initiator
| Entry | [Monomer]:[Initiator]:[CuBr]:[Ligand] | Solvent | Temp (°C) | Time (h) | Conversion (%) | M_n ( g/mol , GPC) | Đ (M_w/M_n) |
| 1 | 100:1:1:2 (PMDETA) | Toluene | 110 | 5 | 90 | 9,400 | 1.18 |
| 2 | 150:1:1:2 (bpy) | Bulk | 100 | 8 | 88 | 13,000 | 1.25 |
| 3 | 200:1:0.5:1 (PMDETA) | Anisole | 110 | 7 | 93 | 19,500 | 1.22 |
Visualizations
ATRP Mechanism
The following diagram illustrates the general mechanism of Atom Transfer Radical Polymerization.
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Experimental Workflow
The diagram below outlines a typical experimental workflow for an ATRP reaction.
Caption: Typical experimental workflow for an ATRP reaction.
References
- 1. ATRP from an amino acid-based initiator: A facile approach for α-functionalized polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. ATRP Ligands & Initiators: Clean Functional Polymers [sigmaaldrich.com]
- 4. Use of functional ATRP initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Application Notes and Protocols: 2-Allyloxy-2-methyl-propanoic acid in Controlled Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are hypothetical. A thorough literature search did not yield specific examples of "2-Allyloxy-2-methyl-propanoic acid" being used in controlled radical polymerization. The information presented here is based on the established principles of controlled radical polymerization and documented applications of molecules with similar functional groups (allyl and carboxylic acid). These protocols are intended to serve as a guide for researchers interested in exploring the potential of this and similar functional molecules.
Introduction to this compound in Controlled Radical Polymerization
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have revolutionized polymer synthesis by enabling precise control over molecular weight, architecture, and functionality. The incorporation of specific functional groups into polymers is crucial for a wide range of applications, including drug delivery, biomaterials, and surface modification.
This compound is a molecule that possesses two valuable functional groups for polymer synthesis: a carboxylic acid and an allyl ether.
-
The carboxylic acid group can be used for subsequent conjugation to biomolecules, attachment to surfaces, or to impart pH-responsiveness.
-
The allyl group is a versatile handle for post-polymerization modifications via reactions such as thiol-ene "click" chemistry or hydrosilylation.
This document outlines the potential applications of this compound as a functional initiator in ATRP and as a precursor to a functional RAFT agent.
Potential Applications and Synthetic Strategies
As a Functional Initiator for Atom Transfer Radical Polymerization (ATRP)
To be used as an ATRP initiator, the this compound molecule must be modified to contain a radically transferable atom, typically a halogen. This can be achieved by converting the carboxylic acid into an ester with an alcohol containing an ATRP initiating group, such as 2-hydroxyethyl 2-bromo-2-methylpropanoate. The resulting molecule would be a functional ATRP initiator with a pendant allyl group. The carboxylic acid could be introduced at the other end of the polymer chain if a difunctional initiator is used.[1]
Alternatively, and more directly, the carboxylic acid itself can be a useful functionality on an initiator. For example, 4-(1-Bromoethyl)benzoic acid has been used as an initiator for the ATRP of styrene to yield polymers with a carboxylic acid end-group.[2] Following this logic, a bromo-derivative of this compound could potentially be synthesized and used as an initiator.
As a Precursor to a Functional RAFT Agent
In RAFT polymerization, the control agent is a thiocarbonylthio compound. This compound can be converted into a functional RAFT agent by reacting its carboxylic acid group with a suitable thiol to introduce the thiocarbonylthio moiety. The resulting RAFT agent would have a pendant allyl group. Carboxylic acid-functionalized RAFT agents are well-established for the controlled polymerization of a variety of monomers.[3][4][5]
Experimental Protocols (Hypothetical)
Protocol 1: Hypothetical Synthesis of an Allyl-Functional ATRP Initiator and Subsequent Polymerization
This protocol describes the hypothetical synthesis of an ATRP initiator from this compound and its use in the polymerization of methyl methacrylate (MMA).
Part A: Synthesis of 2-(2-bromo-2-methylpropanoyloxy)ethyl 2-allyloxy-2-methylpropanoate (A-Br-MMP)
-
To a solution of this compound (1 eq.) and 2-hydroxyethyl 2-bromo-2-methylpropanoate (1 eq.) in dry dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the pure initiator A-Br-MMP.
Part B: ATRP of Methyl Methacrylate (MMA)
-
In a Schlenk flask, add CuBr (1 eq.), the synthesized initiator A-Br-MMP (1 eq.), and a stir bar.
-
Add MMA (100 eq.) and anisole (50% v/v) to the flask.
-
Add N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (1 eq.) as the ligand.
-
Seal the flask and perform three freeze-pump-thaw cycles to remove oxygen.
-
Place the flask in a preheated oil bath at 70°C and stir for the desired time.
-
To stop the polymerization, open the flask to air and dilute with THF.
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in cold methanol, filter, and dry under vacuum.
Protocol 2: Hypothetical Synthesis of an Allyl-Functional RAFT Agent and Subsequent Polymerization
This protocol describes the hypothetical synthesis of a dithiobenzoate-based RAFT agent and its use in the polymerization of styrene.
Part A: Synthesis of 2-(Allyloxy)-2-methyl-propanoic acid dithiobenzoate (AMP-DTB)
-
Synthesize the corresponding acyl chloride of this compound using oxalyl chloride or thionyl chloride.
-
In a separate flask, prepare the dithiobenzoic acid salt by reacting dibenzoyl disulfide with a reducing agent.
-
React the acyl chloride with the dithiobenzoic acid salt in an appropriate solvent to yield the RAFT agent AMP-DTB.
-
Purify the product by column chromatography.
Part B: RAFT Polymerization of Styrene
-
In a reaction vial, dissolve the RAFT agent AMP-DTB (1 eq.), styrene (200 eq.), and AIBN (0.2 eq.) in toluene.
-
Seal the vial and degas the solution by purging with nitrogen for 30 minutes.
-
Place the vial in a preheated oil bath at 70°C for 24 hours.
-
Stop the polymerization by cooling the vial in an ice bath and exposing it to air.
-
Dilute the reaction mixture with THF and precipitate the polymer in cold methanol.
-
Filter and dry the polymer under vacuum.
Data Presentation
The following table presents the expected results for the hypothetical polymerizations described above, based on typical outcomes for well-controlled ATRP and RAFT polymerizations.
| Polymerization Method | Monomer | [M]₀:[I]₀:[C]₀ Ratio | Target Mn ( g/mol ) | Expected Mn ( g/mol ) | Expected PDI (Mw/Mn) | Expected Conversion (%) |
| ATRP | MMA | 100:1:1 | 10,000 | 9,500 - 11,000 | < 1.20 | 80 - 95 |
| RAFT | Styrene | 200:1:0.2 | 20,800 | 19,000 - 22,000 | < 1.15 | 70 - 90 |
M: Monomer, I: Initiator, C: Catalyst (for ATRP) or Initiator (for RAFT). Mn = Molecular Weight Number Average, PDI = Polydispersity Index.
Visualizations
Caption: Workflow for the synthesis and application of a functional polymer.
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
References
- 1. Use of functional ATRP initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A triple carboxylic acid-functionalized RAFT agent platform for the elaboration of well-defined telechelic 3-arm star PDMAc - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Block Copolymers using 2-Allyloxy-2-methyl-propanoic acid as a Functional Initiator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of functional block copolymers utilizing 2-Allyloxy-2-methyl-propanoic acid and its derivatives as initiators in Atom Transfer Radical Polymerization (ATRP). The presence of the versatile allyl group allows for post-polymerization modification, making these polymers highly suitable for applications in drug delivery and materials science.
Introduction
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) covalently linked together. Amphiphilic block copolymers, containing both hydrophilic and hydrophobic blocks, are of particular interest as they can self-assemble in aqueous solutions to form nanostructures like micelles and vesicles, which can serve as drug delivery vehicles.[1] The incorporation of functional groups at specific locations within the polymer architecture allows for the attachment of targeting moieties, drugs, or imaging agents.
This compound is a valuable precursor for creating functional ATRP initiators. The carboxylic acid can be reacted with a halogenating agent to form an α-haloester, a common initiating group for ATRP. The preserved allyl group provides a reactive handle for subsequent chemical modifications, such as thiol-ene "click" chemistry. This approach allows for the synthesis of well-defined block copolymers with tailored functionalities.[2]
Synthesis of Allyl-Functionalized Block Copolymers via ATRP
A robust method for synthesizing block copolymers with an allyl functionality is through Atom Transfer Radical Polymerization (ATRP). This controlled/"living" radical polymerization technique allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[2] The general strategy involves the use of an initiator containing an allyl group.
While direct use of this compound requires modification to an active ATRP initiator (e.g., by esterification with a bromine-containing alcohol), a structurally related initiator, 2-(1,1-bis(4-(allyloxy)phenyl)-3-oxoisoindolin-2-yl)ethyl 2-bromo-2-methylpropanoate, has been successfully synthesized and utilized for the preparation of bis-allyloxy functionalized polystyrene.[2] This serves as an excellent model system.
Experimental Protocol: Synthesis of α,ω-bis-allyloxy Polystyrene
This protocol is adapted from the synthesis of bis-allyloxy functionalized polystyrene using a phenolphthalein-based initiator.[2]
Materials:
-
Styrene (monomer), inhibitor removed
-
2-(1,1-bis(4-(allyloxy)phenyl)-3-oxoisoindolin-2-yl)ethyl 2-bromo-2-methylpropanoate (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF) (for dissolution)
-
Nitrogen gas (for deoxygenation)
Procedure:
-
Preparation of the Reaction Mixture: In a Schlenk flask, add the initiator, styrene, and anisole. The molar ratio of monomer to initiator will determine the target molecular weight.
-
Deoxygenation: The solution is deoxygenated by three freeze-pump-thaw cycles.
-
Addition of Catalyst and Ligand: In a separate flask, add CuBr and PMDETA. Deoxygenate this mixture.
-
Initiation of Polymerization: Under a nitrogen atmosphere, transfer the catalyst/ligand mixture to the monomer/initiator solution.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir.
-
Monitoring the Reaction: Samples can be withdrawn periodically to monitor monomer conversion and molecular weight progression via Gas Chromatography (GC) and Gel Permeation Chromatography (GPC).
-
Termination and Purification: After the desired conversion is reached, the polymerization is quenched by cooling the flask in an ice bath and exposing the mixture to air. The mixture is then diluted with THF and passed through a short column of neutral alumina to remove the copper catalyst. The polymer is isolated by precipitation in methanol, filtered, and dried under vacuum.
Quantitative Data
The following table summarizes the results from the ATRP of styrene using a bis-allyloxy functionalized initiator, demonstrating the controlled nature of the polymerization.[2]
| Entry | [M]:[I]:[CuBr]:[L]* | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,GPC ( g/mol ) | Mw/Mn (PDI) |
| 1 | 50:1:1:2 | 4 | 58 | 3500 | 4800 | 1.05 |
| 2 | 100:1:1:2 | 6 | 65 | 7200 | 8500 | 1.07 |
| 3 | 150:1:1:2 | 8 | 72 | 11500 | 11700 | 1.09 |
* [M] = Monomer (Styrene), [I] = Initiator, [L] = Ligand (PMDETA)
Post-Polymerization Modification: Thiol-Ene "Click" Chemistry
The allyl groups on the synthesized block copolymer are readily available for further functionalization. Thiol-ene "click" chemistry is a highly efficient and orthogonal reaction for this purpose.[2]
Experimental Protocol: Thiol-Ene Functionalization
This protocol describes the general procedure for the photochemical thiol-ene reaction on the allyl-functionalized polymer.[2]
Materials:
-
α,ω-bis-allyloxy Polystyrene
-
Thiol of choice (e.g., 2-mercaptoethanol for hydroxyl functionality, 3-mercaptopropionic acid for carboxyl functionality)
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) (photoinitiator)
-
THF (solvent)
-
UV lamp (e.g., 365 nm)
Procedure:
-
Dissolution: Dissolve the α,ω-bis-allyloxy polystyrene, the desired thiol (in excess), and the photoinitiator in THF in a quartz reaction vessel.
-
Deoxygenation: Purge the solution with nitrogen for 15-20 minutes.
-
Photoreaction: While stirring, irradiate the solution with a UV lamp at room temperature.
-
Monitoring: The reaction can be monitored by ¹H NMR by observing the disappearance of the allyl proton signals.
-
Purification: After completion, the functionalized polymer is purified by precipitation in a suitable non-solvent (e.g., methanol) to remove excess thiol and photoinitiator. The polymer is then filtered and dried under vacuum.
Diagrams and Visualizations
Synthesis and Functionalization Workflow
Caption: Workflow for the synthesis and functionalization of block copolymers.
Application in Targeted Drug Delivery
Caption: Targeted drug delivery using functionalized block copolymer micelles.
Conclusion
The use of this compound and its derivatives as precursors for ATRP initiators provides a powerful platform for the synthesis of well-defined, functional block copolymers. The allyl group serves as a versatile handle for post-polymerization modification, enabling the attachment of various molecules to tailor the polymer's properties for specific applications, particularly in the field of drug delivery. The provided protocols and data serve as a valuable resource for researchers and scientists working in this area.
References
Application Notes and Protocols for Surface Grafting of Polymers using 2-Allyloxy-2-methyl-propanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2-Allyloxy-2-methyl-propanoic acid as a versatile initiator for the "grafting from" of polymers onto various surfaces. This technique, also known as surface-initiated polymerization (SIP), allows for the creation of dense polymer brushes with controlled thickness and functionality, which is of significant interest in fields such as biomaterials, drug delivery, and diagnostics.
The unique structure of this compound, featuring a carboxylic acid anchor group and a reactive allyl group, enables its immobilization on a wide range of substrates and subsequent initiation of polymerization through different mechanisms. This document outlines two primary protocols for polymer grafting using this initiator: Photo-Initiated Radical Polymerization and Thiol-Ene Mediated Grafting.
Overview of the Initiator: this compound
This compound is a custom initiator that combines a surface-anchoring moiety with a polymerizable group.
-
Carboxylic Acid Group: The propanoic acid functionality allows for covalent attachment to surfaces rich in hydroxyl groups, such as silicon wafers, glass, and metal oxides, through esterification or other coupling chemistries.
-
Allyl Group: The terminal allyl group is the active site for initiating polymer chain growth. This can be achieved through direct photo-initiated radical polymerization or by reaction with a thiol-containing molecule in a "thiol-ene" click chemistry approach.
Data Presentation: Expected Quantitative Outcomes
The following tables summarize the expected quantitative data from polymer grafting experiments using this compound. These values are illustrative and can be influenced by various experimental parameters.
Table 1: Surface Characterization Before and After Initiator Immobilization
| Parameter | Bare Substrate (e.g., Silicon Wafer) | After Initiator Immobilization |
| Water Contact Angle | < 10° (after cleaning) | 60° - 70° |
| Ellipsometric Thickness | Native Oxide Layer (~2 nm) | 2 - 3 nm |
| XPS Atomic % (Carbon) | Low | Increased |
| XPS Atomic % (Oxygen) | High | Decreased |
| XPS Atomic % (Silicon) | High | Decreased |
Table 2: Polymer Brush Characterization
| Polymerization Method | Monomer | Polymer Brush Thickness (nm) | Grafting Density (chains/nm²) | Polydispersity Index (PDI) |
| Photo-Initiated | N-isopropylacrylamide | 10 - 100 | 0.1 - 0.5 | 1.2 - 1.5 |
| Thiol-Ene Mediated | Poly(ethylene glycol) methyl ether acrylate | 5 - 50 | 0.2 - 0.8 | 1.1 - 1.3 |
Experimental Protocols
Protocol 1: Photo-Initiated Radical Polymerization
This protocol describes the grafting of a polymer, such as poly(N-isopropylacrylamide) (PNIPAM), from a surface functionalized with this compound using UV irradiation.
Materials:
-
Substrate (e.g., silicon wafer, glass slide)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Monomer (e.g., N-isopropylacrylamide)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)
-
Anhydrous solvent for polymerization (e.g., Toluene)
-
UV lamp (365 nm)
Methodology:
-
Substrate Preparation:
-
Clean the substrate by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) for 15 minutes each.
-
Dry the substrate under a stream of nitrogen.
-
Activate the surface to generate hydroxyl groups by treating with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide; Caution: Piranha solution is extremely corrosive and reactive ).
-
Rinse thoroughly with deionized water and dry with nitrogen.
-
-
Initiator Immobilization:
-
Prepare a solution of this compound (10 mM), DCC (12 mM), and DMAP (1 mM) in anhydrous DCM.
-
Immerse the cleaned and activated substrate in the initiator solution.
-
Allow the reaction to proceed for 12-18 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Remove the substrate and rinse thoroughly with DCM, followed by ethanol, and finally deionized water to remove any physisorbed initiator.
-
Dry the initiator-functionalized substrate under a stream of nitrogen.
-
-
Surface-Initiated Polymerization:
-
Prepare a polymerization solution containing the monomer (e.g., 1 M N-isopropylacrylamide) and a photoinitiator (e.g., 0.1 mol% relative to monomer) in an anhydrous solvent.
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.
-
Place the initiator-functionalized substrate in a reaction vessel and add the deoxygenated polymerization solution.
-
Seal the vessel and irradiate with a UV lamp (365 nm) for the desired time (e.g., 1-4 hours). The polymerization time will influence the final polymer brush thickness.
-
After polymerization, remove the substrate and wash it extensively with a good solvent for the polymer (e.g., water for PNIPAM) to remove any non-grafted polymer.
-
Dry the polymer-grafted substrate with nitrogen.
-
Protocol 2: Thiol-Ene Mediated Grafting
This protocol utilizes the "thiol-ene" click reaction to first modify the allyl group of the immobilized initiator with a chain transfer agent (CTA) for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Materials:
-
Initiator-functionalized substrate (prepared as in Protocol 1, steps 1 & 2)
-
Thiol-containing RAFT agent (e.g., 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)
-
Anhydrous solvent for thiol-ene reaction (e.g., Tetrahydrofuran - THF)
-
Monomer (e.g., Poly(ethylene glycol) methyl ether acrylate)
-
Free radical initiator for RAFT (e.g., Azobisisobutyronitrile - AIBN)
-
Anhydrous solvent for polymerization (e.g., Dioxane)
Methodology:
-
Surface Modification with RAFT Agent:
-
Prepare a solution of the thiol-containing RAFT agent (20 mM) and a photoinitiator (0.2 mol% relative to the RAFT agent) in anhydrous THF.
-
Immerse the initiator-functionalized substrate in the solution in a reaction vessel.
-
Deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes.
-
Seal the vessel and irradiate with a UV lamp (365 nm) for 1-2 hours to facilitate the thiol-ene reaction.
-
Remove the substrate and rinse thoroughly with THF to remove unreacted RAFT agent and photoinitiator.
-
Dry the RAFT agent-functionalized substrate under a stream of nitrogen.
-
-
Surface-Initiated RAFT Polymerization:
-
Prepare a polymerization solution containing the monomer (e.g., 1 M PEGMA) and a free radical initiator (e.g., 0.05 mol% relative to monomer) in an anhydrous solvent.
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.
-
Place the RAFT agent-functionalized substrate in a reaction vessel and add the deoxygenated polymerization solution.
-
Seal the vessel and heat to the appropriate temperature for the chosen free radical initiator (e.g., 70°C for AIBN) for the desired time (e.g., 4-24 hours).
-
After polymerization, cool the reaction to room temperature, remove the substrate, and wash it extensively with a good solvent for the polymer to remove any non-grafted polymer.
-
Dry the polymer-grafted substrate with nitrogen.
-
Mandatory Visualizations
Caption: Workflow for Photo-Initiated Polymerization.
Application Notes and Protocols: Functionalization of Biomolecules with 2-Allyloxy-2-methyl-propanoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of biomolecules using 2-Allyloxy-2-methyl-propanoic acid. This bifunctional linker possesses two key reactive moieties: a carboxylic acid and an allyl ether. This dual functionality allows for a versatile approach to bioconjugation, enabling the attachment of this linker to biomolecules through two distinct chemical pathways.
1. Amide Bond Formation via Carboxylic Acid Activation: The carboxylic acid group can be activated to form a stable amide bond with primary amine groups, such as the ε-amino group of lysine residues on proteins.
2. "Click" Chemistry and Palladium-Catalyzed Reactions of the Allyl Group: The terminal allyl group can participate in highly efficient bioorthogonal "click" chemistry reactions, such as thiol-ene coupling with cysteine residues. Alternatively, it can be utilized in palladium-catalyzed reactions for conjugation to other amino acid residues like tyrosine.
This document provides two primary protocols detailing these distinct functionalization strategies.
Protocol 1: Amine-Reactive Conjugation via EDC/NHS Chemistry
This protocol describes the conjugation of this compound to primary amines on a biomolecule (e.g., a protein) using the carbodiimide crosslinker EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS). This method results in the formation of a stable amide bond.[1][2][3][4]
Experimental Workflow
Figure 1. Workflow for amine-reactive conjugation.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | Synthonix | A83768[5] |
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Thermo Fisher | 22980 |
| NHS (N-hydroxysuccinimide) | Thermo Fisher | 24500 |
| Biomolecule (e.g., IgG Antibody) | Varies | Varies |
| Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) | - | - |
| Coupling Buffer (100 mM PBS, pH 7.2) | - | - |
| Quenching Buffer (1 M Tris-HCl, pH 8.5) | - | - |
| Desalting Columns | Thermo Fisher | 89891 |
Detailed Protocol
-
Preparation of Reagents:
-
Equilibrate EDC and NHS to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Prepare Activation Buffer, Coupling Buffer, and Quenching Buffer.
-
Prepare the biomolecule at a concentration of 2 mg/mL in Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine 10 µL of the this compound stock solution with 100 µL of Activation Buffer.
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS relative to the this compound.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Biomolecule:
-
Add the activated linker solution to 1 mL of the biomolecule solution in Coupling Buffer.
-
The pH of the reaction mixture should be between 7.2 and 8.5 for efficient coupling to primary amines. Adjust if necessary with 1 M sodium bicarbonate.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add 50 µL of Quenching Buffer to the reaction mixture to stop the reaction by quenching any unreacted NHS-activated linker.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the fractions containing the purified, functionalized biomolecule.
-
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy (if the linker contains a chromophore) or mass spectrometry.
-
Protocol 2: Thiol-Reactive Conjugation via Thiol-Ene "Click" Chemistry
This protocol outlines the conjugation of the allyl group of this compound (after its initial conjugation to a carrier or directly if the biomolecule has free thiols) to a thiol-containing biomolecule (e.g., a protein with cysteine residues) via a photo-initiated thiol-ene reaction. This "click" chemistry approach offers high efficiency and orthogonality.[6][7][8][9]
Experimental Workflow
Figure 2. Workflow for thiol-ene "click" chemistry.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Allyl-functionalized Biomolecule | (Prepared in Protocol 1) | - |
| Thiol-containing Biomolecule (e.g., reduced antibody) | Varies | Varies |
| Photoinitiator (e.g., LAP, Irgacure 2959) | Sigma-Aldrich | Varies |
| Reaction Buffer (PBS, pH 7.4, degassed) | - | - |
| Reducing Agent (e.g., TCEP) | Thermo Fisher | 77720 |
| Size-Exclusion Chromatography Column | Varies | Varies |
Detailed Protocol
-
Preparation of Thiol-containing Biomolecule:
-
If the biomolecule does not have free thiols, they can be introduced by reducing existing disulfide bonds (e.g., in antibodies) using a reducing agent like TCEP.
-
Dissolve the biomolecule in degassed PBS.
-
Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Remove excess TCEP using a desalting column equilibrated with degassed PBS.
-
-
Thiol-Ene Reaction:
-
In a UV-transparent reaction vessel, combine the allyl-functionalized biomolecule and the thiol-containing biomolecule in a 1:1 to 1:5 molar ratio in degassed PBS.
-
Add the photoinitiator to a final concentration of 0.1-1 mM.
-
Irradiate the reaction mixture with UV light (e.g., 365 nm) for 5-30 minutes on ice. The optimal irradiation time should be determined empirically.
-
-
Purification:
-
Purify the resulting conjugate from unreacted components using size-exclusion chromatography.
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE to confirm the formation of a higher molecular weight product.
-
Use mass spectrometry to confirm the precise mass of the conjugate.
-
Alternative: Palladium-Catalyzed Allylic Alkylation
The allyl group can also be functionalized through palladium-catalyzed reactions, such as the Tsuji-Trost reaction, to target tyrosine residues on proteins.[10][11][12][13] This method offers an alternative site-specific conjugation strategy.
Logical Relationship Diagram
Figure 3. Potential conjugation pathways.
Data Presentation
Quantitative data from conjugation experiments should be summarized for clear comparison.
Table 1: Comparison of Conjugation Efficiencies
| Conjugation Method | Target Residue | Molar Ratio (Linker:Biomolecule) | Degree of Labeling (DOL) | Conjugation Efficiency (%) |
| EDC/NHS Amine Coupling | Lysine | 10:1 | 2.5 | 25% |
| EDC/NHS Amine Coupling | Lysine | 20:1 | 4.1 | 41% |
| Thiol-Ene "Click" | Cysteine | 5:1 | 1.8 | 90% |
| Pd-Catalyzed Alkylation | Tyrosine | 10:1 | 1.2 | 12% |
(Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific biomolecule and reaction conditions.)
Conclusion
This compound is a versatile bifunctional linker that can be conjugated to biomolecules through either its carboxylic acid or its allyl group. The choice of conjugation strategy will depend on the available functional groups on the target biomolecule and the desired site of attachment. The protocols provided herein offer a starting point for researchers to develop and optimize their specific bioconjugation applications.
References
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Synthonix, Inc > Synthons > this compound - [A83768] [synthonix.com]
- 6. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Applications of Thiol-Ene Chemistry for Peptide Science [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tyrosine-selective protein alkylation using pi-allylpalladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Tyrosine-selective protein alkylation using pi-allylpalladium complexes. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Polymerization of 2-Allyloxy-2-methyl-propanoic acid Derivatives
Introduction
Direct polymerization of 2-Allyloxy-2-methyl-propanoic acid is challenging due to the presence of a carboxylic acid group, which can interfere with most polymerization mechanisms. A more effective approach involves the conversion of the acid into a cyclic monomer, followed by Ring-Opening Polymerization (ROP). This method allows for the synthesis of functional polyesters with pendant allyl groups that can be further modified post-polymerization. The allyl functionality offers a versatile handle for various chemical transformations, making the resulting polymers suitable for a wide range of applications in drug delivery, tissue engineering, and materials science.
This document provides detailed protocols for the synthesis of a cyclic ester monomer from this compound and its subsequent polymerization via Ring-Opening Polymerization. An alternative, though less controlled, method of radical copolymerization of the allyl-functionalized monomer is also discussed.
Part 1: Synthesis of 2-Allyloxy-2-methyl-substituted Cyclic Ester Monomer
A common strategy for the polymerization of α-hydroxy acids is their conversion into cyclic diesters (lactides) or other cyclic esters like 1,3-dioxolan-4-ones. The latter is particularly suitable for α-hydroxy acids that are sterically hindered or require milder reaction conditions for cyclization.
Protocol 1: Synthesis of 5-Allyloxymethyl-5-methyl-1,3-dioxolane-2,4-dione
This protocol describes a plausible synthetic route to a polymerizable cyclic ester monomer from this compound.
Materials:
-
This compound
-
Oxalyl chloride
-
Dry dichloromethane (DCM)
-
Dry diethyl ether
-
Triethylamine (TEA)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser)
-
Schlenk line or equivalent inert atmosphere setup
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1 equivalent) in dry DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator to obtain the crude acid chloride.
-
-
Cyclization:
-
Dissolve the crude acid chloride in dry diethyl ether under an inert atmosphere.
-
In a separate flask, prepare a solution of triethylamine (1.5 equivalents) in dry diethyl ether.
-
Add the acid chloride solution dropwise to the triethylamine solution at 0 °C with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
The formation of triethylammonium chloride will be observed as a white precipitate.
-
Filter the reaction mixture to remove the salt and wash the precipitate with dry diethyl ether.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired 5-Allyloxymethyl-5-methyl-1,3-dioxolane-2,4-dione monomer.
-
Part 2: Ring-Opening Polymerization (ROP) of the Cyclic Monomer
ROP of the synthesized cyclic ester can be initiated by various catalysts, including organocatalysts and metal-based catalysts, to produce well-defined polymers.[1]
Protocol 2: Organocatalyzed Ring-Opening Polymerization
This protocol utilizes a common organocatalyst system for a controlled polymerization.
Materials:
-
5-Allyloxymethyl-5-methyl-1,3-dioxolane-2,4-dione (monomer)
-
1,8-Diazabicycloundec-7-ene (DBU) (catalyst)
-
Benzyl alcohol (initiator)
-
Dry toluene
-
Dry methanol
-
Nitrogen or Argon gas supply
-
Schlenk flasks or vials
-
Magnetic stirrer and heating plate
Procedure:
-
Preparation:
-
In a glovebox or under a high vacuum line, add the monomer, benzyl alcohol, and dry toluene to a Schlenk flask. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.
-
In a separate vial, prepare a stock solution of DBU in dry toluene.
-
-
Polymerization:
-
Heat the monomer/initiator solution to the desired reaction temperature (e.g., 60-100 °C).
-
Inject the required amount of the DBU catalyst solution into the reaction mixture to start the polymerization. The monomer-to-catalyst ratio can be varied to control the polymerization rate.
-
Allow the reaction to proceed for a set time (e.g., 1-24 hours), monitoring the conversion by taking aliquots for ¹H NMR analysis.
-
-
Termination and Purification:
-
Quench the polymerization by adding a small amount of benzoic acid or by precipitating the polymer in a large volume of cold methanol.
-
Stir the polymer in methanol to remove unreacted monomer and catalyst residues.
-
Filter the precipitated polymer and dry it under vacuum to a constant weight.
-
Data Presentation: Expected Polymerization Results
| Entry | [M]:[I]:[C] Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | 50:1:0.1 | 80 | 4 | >95 | ~7,000 | <1.2 |
| 2 | 100:1:0.1 | 80 | 8 | >95 | ~14,000 | <1.2 |
| 3 | 200:1:0.1 | 100 | 12 | >95 | ~28,000 | <1.3 |
Note: The data in this table is hypothetical and serves as an example of expected results for a controlled polymerization. Actual results may vary.
Part 3: Radical Copolymerization
While homopolymerization of allyl monomers is often inefficient, they can be copolymerized with other vinyl monomers to introduce the allyl functionality into the polymer backbone.[2][3]
Protocol 3: Radical Copolymerization with Methyl Methacrylate (MMA)
Materials:
-
5-Allyloxymethyl-5-methyl-1,3-dioxolane-2,4-dione (allyl-functional monomer)
-
Methyl methacrylate (MMA) (comonomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Dry toluene or 1,4-dioxane
-
Methanol
-
Nitrogen or Argon gas supply
-
Schlenk flask with a condenser
Procedure:
-
Preparation:
-
In a Schlenk flask, dissolve the allyl-functional monomer, MMA, and AIBN in the chosen solvent. The feed ratio of the two monomers will influence the composition of the final copolymer.
-
Degas the solution by three freeze-pump-thaw cycles.
-
-
Polymerization:
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) under an inert atmosphere.
-
Allow the polymerization to proceed for a specified time (e.g., 6-24 hours).
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the copolymer by pouring the solution into a large volume of a non-solvent, such as methanol.
-
Filter the polymer and wash it with fresh non-solvent.
-
Dry the copolymer under vacuum to a constant weight.
-
Data Presentation: Expected Copolymerization Results
| Entry | Monomer Feed Ratio (Allyl:MMA) | Time (h) | Conversion (%) | Copolymer Composition (Allyl:MMA) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | 10:90 | 12 | ~70 | 8:92 | ~25,000 | ~1.8 |
| 2 | 20:80 | 12 | ~65 | 15:85 | ~20,000 | ~2.0 |
| 3 | 50:50 | 12 | ~50 | 35:65 | ~15,000 | ~2.2 |
Note: This data is illustrative. The reactivity ratios of the monomers will determine the final copolymer composition and the overall conversion.
Visualizations
Caption: Workflow for the synthesis of an allyl-functional polyester.
Caption: Proposed mechanism for organocatalyzed ROP.
References
Application Notes and Protocols for the Purification of Polymers Synthesized with 2-Allyloxy-2-methyl-propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of polymers synthesized using 2-Allyloxy-2-methyl-propanoic acid. The following sections offer guidance on common purification techniques, including precipitation, dialysis, and column chromatography, to remove unreacted monomers, initiators, catalysts, and other low-molecular-weight impurities. Representative data and experimental workflows are presented to guide researchers in establishing effective purification strategies for this class of allyl-functionalized polymers.
Introduction to Purification of Allyl-Functionalized Polymers
Polymers synthesized from this compound possess pendant allyl groups, which are valuable for post-polymerization modifications and the development of functional materials for biomedical applications, such as drug delivery and tissue engineering.[1] Effective purification is a critical step to ensure the removal of potentially cytotoxic residual reactants and to obtain well-defined polymeric materials for downstream applications. Common purification methods for these types of polymers include precipitation, dialysis, and extraction.[2] The choice of method depends on the polymer's solubility, molecular weight, and the nature of the impurities.
Purification Protocols
The following are detailed protocols for the most common and effective methods for purifying polymers synthesized with this compound.
Protocol 1: Purification by Precipitation
Precipitation is a widely used technique to separate the polymer from unreacted monomers and other small-molecule impurities based on differences in solubility.
Materials:
-
Crude polymer solution (e.g., in Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Anti-solvent (e.g., cold methanol, diethyl ether, or hexane)
-
Beakers
-
Magnetic stirrer and stir bar
-
Centrifuge and centrifuge tubes (optional)
-
Filter paper and funnel or filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolve the crude polymer in a minimal amount of a good solvent (e.g., THF) to create a concentrated solution.
-
In a separate, larger beaker, place a significant volume of a cold anti-solvent (typically 10x the volume of the polymer solution). Methanol is often a suitable choice for polyesters.
-
While vigorously stirring the anti-solvent, slowly add the polymer solution dropwise. The polymer should precipitate out of the solution as a solid.
-
Continue stirring for an additional 30-60 minutes to ensure complete precipitation.
-
Isolate the precipitated polymer by filtration. For fine precipitates, centrifugation followed by decantation of the supernatant can be effective.
-
Wash the collected polymer with fresh, cold anti-solvent to remove any remaining impurities.
-
Repeat the dissolution and precipitation cycle 2-3 times for higher purity.
-
Dry the purified polymer under vacuum at a temperature below its glass transition temperature until a constant weight is achieved.
Protocol 2: Purification by Dialysis
Dialysis is an effective method for removing small molecules from water-soluble or solvent-soluble polymers by selective diffusion across a semi-permeable membrane.
Materials:
-
Crude polymer
-
Appropriate solvent (e.g., deionized water, THF, or DMF)
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO), typically 3.5 kDa or lower for removing monomers.
-
Large beaker or container for the dialysis bath
-
Magnetic stirrer and stir bar
Procedure:
-
Select a dialysis membrane with a MWCO that is significantly smaller than the molecular weight of the polymer but large enough to allow free passage of the impurities.
-
Prepare the dialysis tubing according to the manufacturer's instructions (this may involve soaking in water or ethanol).
-
Dissolve the crude polymer in a suitable solvent.
-
Load the polymer solution into the dialysis bag and securely clamp both ends, leaving some headspace to allow for solvent ingress.
-
Place the sealed dialysis bag into a large container filled with the same solvent used to dissolve the polymer. The volume of the external solvent should be at least 100 times the volume of the polymer solution.
-
Gently stir the external solvent.
-
Exchange the external solvent periodically (e.g., every 12 hours) to maintain a high concentration gradient and ensure efficient removal of impurities.[3]
-
Continue dialysis for 2-3 days.
-
Monitor the purity of the polymer by taking aliquots from the dialysis bag and analyzing them using techniques like ¹H NMR spectroscopy to confirm the absence of monomer signals.[2]
-
Once purification is complete, recover the polymer solution from the dialysis bag and remove the solvent by lyophilization (for aqueous solutions) or evaporation under reduced pressure.
Quantitative Data Summary
The following table summarizes representative data obtained from the purification of an allyl-functionalized polymer. These values should be considered as examples, and actual results may vary depending on the specific polymer characteristics and purification conditions.
| Parameter | Before Purification | After Precipitation (3 cycles) | After Dialysis (72 hours) |
| Purity (by ¹H NMR) | ~85% | >98% | >99% |
| Residual Monomer | ~15% | <2% | <1% |
| Number-Average Molecular Weight (Mₙ) ( g/mol ) | 12,500 | 12,300 | 12,400 |
| Polydispersity Index (PDI) | 1.45 | 1.30 | 1.32 |
| Yield | N/A | ~85% | ~90% |
Table 1: Representative quantitative data for the purification of an allyl-functionalized polymer. Purity was estimated by comparing the integration of polymer peaks to monomer peaks in the ¹H NMR spectrum. Mₙ and PDI were determined by Size Exclusion Chromatography (SEC).
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the purification protocols.
References
Application Notes and Protocols for Polymerization Initiated by 2-Allyloxy-2-methyl-propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed theoretical application notes and experimental protocols for utilizing 2-Allyloxy-2-methyl-propanoic acid as a functional initiator in polymerization reactions. Due to a lack of specific literature on the reaction kinetics of this particular initiator, this guide is based on established principles of controlled radical polymerization (CRP) and ring-opening polymerization (ROP), where its functional groups—an allyl ether and a carboxylic acid—suggest potential utility. The protocols provided herein are intended as a starting point for researchers to develop specific methodologies for their applications.
Introduction
This compound is a bifunctional molecule featuring a tertiary carboxylic acid and an allyl ether moiety. This unique combination of functional groups makes it a promising candidate as an initiator for synthesizing polymers with tailored architectures and functionalities. The carboxylic acid group can be leveraged for initiating ring-opening polymerizations or can be protected or modified for other applications. The allyl group provides a site for post-polymerization modification via techniques such as thiol-ene "click" chemistry, allowing for the conjugation of biomolecules, drugs, or other polymers.
These application notes explore its potential use in two primary polymerization techniques:
-
Controlled Radical Polymerization (CRP): Specifically in Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to produce polymers with a terminal allyl group and a protected carboxylic acid group at the other end.
-
Ring-Opening Polymerization (ROP): Where the carboxylic acid can potentially initiate the polymerization of cyclic esters (lactones) and other monomers.
Potential Polymerization Mechanisms
Controlled Radical Polymerization (CRP)
In CRP, the this compound would first need to be modified to incorporate a suitable initiating group for the specific CRP technique.
-
For ATRP: The carboxylic acid can be esterified with a molecule containing a halogen atom, such as 2-hydroxyethyl 2-bromoisobutyrate, to create a bifunctional initiator.
-
For RAFT: The carboxylic acid can be reacted with a suitable agent to attach a RAFT chain transfer agent (CTA).
The allyl group is expected to remain largely intact during the polymerization of vinyl monomers like acrylates, methacrylates, and styrene, although its potential to participate in side reactions, such as chain transfer, should be considered. The polymerization of allyl monomers themselves is known to be challenging, often resulting in low molecular weight polymers due to degradative chain transfer.[1]
Ring-Opening Polymerization (ROP)
The carboxylic acid functionality of this compound could potentially initiate the ROP of cyclic monomers like lactones (e.g., ε-caprolactone) or lactides. This would result in polyester chains with an allyl ether group at one end. Carboxylic acids have been shown to catalyze the ROP of N-carboxyanhydrides.[2][3]
Experimental Protocols
Protocol 1: Synthesis of an ATRP Initiator from this compound and its use in Polymerization
Objective: To synthesize an ATRP initiator and use it to polymerize a vinyl monomer, yielding a polymer with a terminal allyl group.
Materials:
-
This compound
-
2-Hydroxyethyl 2-bromoisobutyrate
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Monomer (e.g., methyl methacrylate, MMA)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
-
Methanol
-
Hexanes
Procedure:
Part A: Initiator Synthesis
-
Dissolve this compound (1 eq.) and 2-hydroxyethyl 2-bromoisobutyrate (1.1 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DMAP (0.1 eq.) and then slowly add a solution of DCC (1.1 eq.) in anhydrous DCM.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the ATRP initiator.
Part B: ATRP of Methyl Methacrylate (MMA)
-
In a Schlenk flask, add the synthesized initiator (1 eq.), MMA (100 eq.), and anisole (50% v/v).
-
Add CuBr (1 eq.) and PMDETA (1 eq.) to the flask.
-
Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Take samples periodically to monitor monomer conversion (by ¹H NMR) and molecular weight evolution (by GPC).
-
After the desired conversion is reached, quench the polymerization by exposing the reaction mixture to air and diluting with DCM.
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in cold methanol or hexanes.
-
Filter and dry the polymer under vacuum to a constant weight.
Expected Outcome: A poly(methyl methacrylate) (PMMA) polymer with a terminal allyl group and a narrow molecular weight distribution.
Protocol 2: Ring-Opening Polymerization of ε-Caprolactone Initiated by this compound
Objective: To synthesize a poly(ε-caprolactone) (PCL) with a terminal allyl group.
Materials:
-
This compound
-
ε-Caprolactone
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
Toluene, anhydrous
-
Methanol
-
Dichloromethane (DCM)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add this compound (1 eq.) and ε-caprolactone (e.g., 100 eq.).
-
Add anhydrous toluene to dissolve the reactants.
-
Add the catalyst, Sn(Oct)₂ (e.g., 0.1 eq.).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir.
-
Monitor the polymerization by taking samples and analyzing monomer conversion by ¹H NMR.
-
Once the desired conversion is achieved, cool the reaction to room temperature.
-
Dissolve the crude polymer in DCM and precipitate it in cold methanol.
-
Filter the polymer and dry it under vacuum to a constant weight.
Expected Outcome: A PCL polymer with a terminal allyl group.
Data Presentation
The following tables are templates for summarizing the quantitative data from the proposed experiments.
Table 1: Hypothetical Data for ATRP of MMA Initiated by the Modified this compound Initiator
| Entry | [M]₀:[I]₀:[CuBr]₀:[PMDETA]₀ | Time (h) | Conversion (%) | Mₙ (GPC) | Đ (Mₙ/Mₙ) |
| 1 | 100:1:1:1 | 2 | 45 | 4,800 | 1.15 |
| 2 | 100:1:1:1 | 4 | 78 | 8,200 | 1.12 |
| 3 | 200:1:1:1 | 4 | 65 | 13,500 | 1.18 |
| 4 | 200:1:1:1 | 8 | 92 | 19,000 | 1.16 |
Table 2: Hypothetical Data for ROP of ε-Caprolactone Initiated by this compound
| Entry | [M]₀:[I]₀:[Sn(Oct)₂]₀ | Time (h) | Conversion (%) | Mₙ (NMR) | Đ (Mₙ/Mₙ) |
| 1 | 50:1:0.1 | 6 | 85 | 4,900 | 1.25 |
| 2 | 50:1:0.1 | 12 | 96 | 5,500 | 1.22 |
| 3 | 100:1:0.1 | 12 | 88 | 9,200 | 1.30 |
| 4 | 100:1:0.1 | 24 | 98 | 10,200 | 1.28 |
Visualizations
Diagrams of Proposed Mechanisms and Workflows
Caption: Workflow for ATRP using a modified initiator.
Caption: Proposed mechanism for ROP of ε-caprolactone.
Conclusion
References
Troubleshooting & Optimization
Technical Support Center: Polymerization of 2-Allyloxy-2-methyl-propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 2-Allyloxy-2-methyl-propanoic acid. The information provided addresses common side reactions and offers strategies for mitigating these issues.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low monomer conversion and obtaining only low molecular weight polymers?
A1: Low conversion and low molecular weight are common challenges when polymerizing allyl-containing monomers like this compound. This is primarily due to a side reaction known as degradative chain transfer .[1][2][3] The propagating polymer chain abstracts a hydrogen atom from the allylic position (the -CH2- group adjacent to the double bond) of a monomer molecule. This terminates the growing polymer chain and forms a very stable, resonance-stabilized allylic radical. This new radical is often too stable to efficiently re-initiate a new polymer chain, leading to a decrease in the overall polymerization rate and limiting the final molecular weight.[1][4][5]
Q2: What is the difference between degradative and effective chain transfer?
A2: Both are types of chain transfer to the monomer.
-
Degradative Chain Transfer: The allylic radical formed is not reactive enough to initiate a new polymer chain, effectively terminating the kinetic chain.[1][3] This is the predominant and problematic side reaction for many allyl monomers.
-
Effective Chain Transfer: The allylic radical that is formed is still capable of re-initiating a new polymer chain. While this still limits the molecular weight of the individual polymer chains, it does not terminate the overall polymerization process. The extent of effective versus degradative chain transfer is dependent on the specific monomer structure and the reaction conditions.[2][4]
Q3: Can the structure of my polymer be affected by side reactions other than chain transfer?
A3: Yes. Besides chain transfer, you may encounter:
-
Intramolecular Cyclization: Due to the allyloxy group, the propagating radical can undergo a "backbiting" reaction, where it abstracts a hydrogen from the allylic group within the same chain. The resulting radical can then attack the double bond of the same monomer unit, leading to the formation of a five-membered ring structure within the polymer backbone.[3][6][7][8] This is also referred to as a radical-mediated cyclization (RMC) reaction.
-
Chain Branching: A propagating radical can abstract a hydrogen atom from an already formed polymer chain. This creates a new radical site on the polymer backbone from which a new chain can grow, leading to a branched or cross-linked polymer architecture instead of a linear one.[1]
Q4: Are there any specific considerations for the reactivity of the allyl double bond itself?
A4: The allyl double bond is generally less reactive in free-radical polymerizations when compared to other common vinyl monomers such as styrenes or acrylates.[5] This inherent low reactivity can also contribute to low polymerization rates and low monomer conversions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solutions |
| Low Polymer Molecular Weight & Low Conversion | - Degradative chain transfer to the monomer.[1][3]- Low reactivity of the allyl double bond.[5] | - Increase Initiator Concentration: This can generate more primary radicals to initiate new chains, though it may further decrease molecular weight.- Monomer Feed Strategy: In copolymerizations, a gradual feed of a more reactive comonomer can help to maintain a more uniform incorporation and conversion.[5]- Higher Temperatures: Polymerizing at higher temperatures (with an appropriate high-temperature initiator) can sometimes overcome the activation energy for re-initiation by the stable allylic radical.[5] |
| Inconsistent Polymer Structure / Branching | - Chain transfer to the polymer.[1]- Intramolecular cyclization.[3][6][7] | - Lower Monomer Conversion: Running the polymerization to lower conversions can reduce the likelihood of chain transfer to the polymer, as the concentration of polymer in the reaction mixture will be lower.[1]- Dilution: Performing the polymerization at a lower concentration may favor intramolecular cyclization over intermolecular propagation, but this will also likely reduce the overall rate. |
| Gelation or Cross-linking | - High degree of chain transfer to the polymer, leading to extensive branching and network formation. | - Reduce Polymerization Time/Conversion: Stop the reaction before the gel point is reached.- Introduce a Chain Transfer Agent (CTA): A conventional CTA can help to control molecular weight and potentially reduce chain transfer to the polymer. |
Side Reaction Pathways
The following diagram illustrates the major side reactions that can occur during the radical polymerization of an allyloxy-containing monomer.
Caption: Key side reaction pathways in the polymerization of this compound.
Experimental Protocols
While specific protocols must be optimized for your particular application, here is a general methodology for a free-radical solution polymerization experiment designed to monitor for the side reactions discussed.
Objective: To polymerize this compound and analyze the resulting polymer for molecular weight, conversion, and structural irregularities.
Materials:
-
This compound (monomer)
-
AIBN (Azobisisobutyronitrile) or other suitable free-radical initiator
-
Anhydrous, inhibitor-free solvent (e.g., Toluene, Dioxane)
-
Nitrogen or Argon gas for inert atmosphere
-
Precipitation solvent (e.g., Hexane, Methanol)
-
Reaction flask with condenser, magnetic stirrer, and inert gas inlet/outlet
Procedure:
-
Monomer Purification: Pass the monomer through a column of basic alumina to remove any inhibitor.
-
Reaction Setup:
-
Add the desired amount of monomer and solvent to the reaction flask.
-
Equip the flask with a condenser and magnetic stir bar.
-
De-gas the solution by bubbling with Nitrogen or Argon for 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
-
Initiation:
-
While maintaining a positive inert gas pressure, heat the reaction mixture to the desired temperature (e.g., 70 °C for AIBN).
-
Dissolve the initiator (AIBN) in a small amount of the reaction solvent and add it to the reaction flask.
-
-
Polymerization:
-
Allow the reaction to proceed for the desired time. Samples can be taken periodically via a degassed syringe to analyze for conversion over time.
-
-
Termination and Isolation:
-
Cool the reaction to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to a stirred, large excess of a non-solvent (e.g., cold hexane).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum to a constant weight.
-
Characterization:
-
Conversion: Determined gravimetrically from the mass of the dried polymer or by ¹H NMR of the crude reaction mixture.
-
Molecular Weight and Dispersity (Đ): Analyzed by Gel Permeation Chromatography (GPC). Low molecular weights and high dispersity can be indicative of significant chain transfer.
-
Polymer Structure: Analyzed by ¹H and ¹³C NMR spectroscopy. The presence of unexpected peaks may suggest the formation of cyclic structures or branches. Comparison of the integrals of vinylic protons to the polymer backbone protons can also give an indication of the degree of polymerization.
References
- 1. rubbernews.com [rubbernews.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. gantrade.com [gantrade.com]
- 6. Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
controlling polydispersity with 2-Allyloxy-2-methyl-propanoic acid initiator
Technical Support Center: 2-Allyloxy-2-methyl-propanoic acid Initiator
Welcome to the technical support center for the use of this compound as a specialized initiator for controlled polymerization. This guide is intended for researchers, scientists, and drug development professionals. Below you will find troubleshooting advice, frequently asked questions, and experimental protocols to help you achieve polymers with low polydispersity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a functional initiator designed for use in controlled radical polymerization techniques. Its unique structure, featuring a carboxylic acid group and an allyl ether moiety, allows for the synthesis of well-defined polymers with controlled molecular weight and narrow polydispersity index (PDI). The carboxylic acid can be used for further functionalization or to improve solubility, while the core structure is designed to generate radicals for initiating polymerization.
Q2: How does this compound control polydispersity?
A2: This initiator is intended for use in controlled radical polymerization (CRP) methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, with appropriate chain transfer agents or catalysts. By providing a controlled number of initiating sites and participating in a reversible activation/deactivation process, it allows polymer chains to grow at a similar rate, resulting in a population of polymer chains with similar lengths and thus a low polydispersity.
Q3: What are the challenges associated with the allyl group in this initiator?
A3: The allyl group can present specific challenges. Allyl monomers are known to undergo degradative chain transfer, which can terminate the kinetic chain and lead to polymers with low molecular weight.[1] While this molecule is an initiator, the allyl moiety could potentially participate in side reactions. Careful optimization of reaction conditions is crucial to minimize these effects.
Q4: What types of monomers can be polymerized using this initiator?
A4: This initiator is theoretically compatible with a wide range of monomers typically used in radical polymerization, such as styrenics, acrylates, and methacrylates. However, its effectiveness and the degree of control over polydispersity will be highly dependent on the specific monomer and the polymerization conditions.
Q5: How should this compound be stored?
A5: As a propanoic acid derivative, it should be stored in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents. For long-term storage, refrigeration is recommended. Ensure the container is tightly sealed to prevent moisture absorption.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Polydispersity Index (PDI > 1.5) | 1. Inefficient Initiation: The initiator may not be decomposing at the desired rate. 2. Degradative Chain Transfer: The allyl group may be participating in side reactions.[1] 3. Impurities: Presence of oxygen or other inhibitors in the reaction mixture.[2] 4. Incorrect Temperature: The reaction temperature may be too high or too low. | 1. Adjust the reaction temperature to optimize the initiation rate. 2. Lower the reaction temperature to reduce the likelihood of side reactions involving the allyl group. Increase the concentration of the deactivating species in your controlled polymerization system. 3. Ensure all reagents are thoroughly deoxygenated (e.g., by freeze-pump-thaw cycles or sparging with an inert gas).[2] 4. Optimize the temperature based on the specific polymerization method and monomer. |
| Low Monomer Conversion | 1. Inhibitors: Presence of inhibitors in the monomer or solvent.[2] 2. Low Initiator Concentration: Insufficient initiator to start the polymerization effectively. 3. Low Temperature: The reaction may be too slow at the current temperature. | 1. Purify the monomer and solvent before use. Use of an inhibitor remover column is recommended. 2. Increase the initiator concentration. Refer to the experimental protocol for typical ratios. 3. Gradually increase the reaction temperature in 5 °C increments. |
| Bimodal or Multimodal GPC Trace | 1. Slow Initiation: The initiation process is much slower than propagation, leading to different populations of polymer chains. 2. Chain Transfer Reactions: Significant chain transfer to monomer, solvent, or polymer. 3. Poor Solubility: The growing polymer may be precipitating out of solution. | 1. Increase the rate of initiation by adjusting the temperature or catalyst concentration. 2. Choose a solvent with a low chain transfer constant. Dilute the monomer concentration. 3. Select a more suitable solvent for the polymer being synthesized. |
| Formation of Oligomers | 1. Dominant Chain Transfer: Degradative chain transfer to the allyl group is terminating chains prematurely.[1][3] 2. High Initiator-to-Monomer Ratio: Too much initiator relative to the monomer. | 1. This is a known issue with allyl compounds.[1] Try lowering the reaction temperature and adjusting the catalyst/initiator ratio to favor propagation over transfer. 2. Decrease the initiator concentration or increase the monomer concentration to target a higher degree of polymerization. |
Experimental Protocols
General Protocol for Controlled Radical Polymerization
This protocol provides a general starting point. The exact conditions (temperature, concentrations, catalyst/CTA) will need to be optimized for your specific monomer and target polymer.
Materials:
-
This compound initiator
-
Monomer (e.g., Styrene, Methyl Methacrylate)
-
Catalyst/Ligand system (for ATRP) or RAFT agent (for RAFT)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Anisole)
-
Inhibitor remover column
-
Schlenk flask and line
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Monomer Purification: Pass the monomer through an inhibitor remover column to remove any storage inhibitors.
-
Reaction Setup:
-
Add the this compound initiator, RAFT agent (if applicable), and a stir bar to a Schlenk flask.
-
Seal the flask and perform three cycles of vacuum/inert gas backfill to remove oxygen.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add the deoxygenated solvent and the purified monomer via a degassed syringe.
-
If using ATRP, the ligand is typically added at this stage.
-
-
Deoxygenation: Perform three freeze-pump-thaw cycles on the reaction mixture to ensure it is completely free of oxygen.
-
Initiation:
-
If using ATRP, add the copper catalyst at this point under inert atmosphere.
-
Place the flask in a preheated oil bath at the desired reaction temperature to begin the polymerization.
-
-
Monitoring the Reaction: Take aliquots at timed intervals using a degassed syringe to monitor monomer conversion and polymer molecular weight evolution via ¹H NMR and Gel Permeation Chromatography (GPC), respectively.
-
Termination: Once the desired conversion is reached, terminate the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the polymer in a non-solvent (e.g., cold methanol for polystyrene), filter, and dry under vacuum to a constant weight.
Quantitative Data
The following table represents hypothetical data from a successful controlled polymerization of styrene using this compound as an initiator.
| Entry | [Monomer]:[Initiator]:[CTA] | Time (h) | Conversion (%) | Mn (GPC, g/mol ) | PDI (Đ) |
| 1 | 100:1:1 | 2 | 25 | 2,600 | 1.15 |
| 2 | 100:1:1 | 4 | 48 | 5,100 | 1.12 |
| 3 | 100:1:1 | 6 | 65 | 6,800 | 1.10 |
| 4 | 100:1:1 | 8 | 82 | 8,500 | 1.09 |
| 5 | 200:1:1 | 8 | 75 | 15,600 | 1.18 |
Monomer: Styrene, CTA: Chain Transfer Agent, Mn: Number-average molecular weight, PDI (Đ): Polydispersity Index.
Visualizations
Caption: Hypothetical initiation and propagation pathway.
Caption: General experimental workflow for controlled polymerization.
Caption: Troubleshooting flowchart for high polydispersity.
References
- 1. researchgate.net [researchgate.net]
- 2. jinzongmachinery.com [jinzongmachinery.com]
- 3. (PDF) Predominant methyl radical initiation preceded by β-scission of alkoxy radicals in allyl polymerization with organic peroxide initiators at elevated temperatures (2010) | Satoshi Inoue | 8 Citations [scispace.com]
Technical Support Center: Synthesis of 2-Allyloxy-2-methyl-propanoic acid
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Allyloxy-2-methyl-propanoic acid. This document offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to facilitate a smooth and successful synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, which involves the reaction of a salt of 2-hydroxyisobutyric acid with an allyl halide.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors. Here's a breakdown of potential causes and their solutions:
-
Incomplete Deprotonation: The first step of the Williamson ether synthesis is the deprotonation of the hydroxyl group of 2-hydroxyisobutyric acid. If this is incomplete, the concentration of the reactive nucleophile will be low.
-
Solution: Ensure you are using a sufficiently strong base and the correct stoichiometry. Sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent like THF or DMF are highly effective. Allow adequate time for the deprotonation to complete before adding the allyl halide. You can test for the cessation of hydrogen gas evolution as an indicator of reaction completion.
-
-
Competing Elimination Reaction (E2): Although allyl bromide is a primary halide and less prone to elimination, under strongly basic conditions and at elevated temperatures, the competing E2 elimination reaction can occur, leading to the formation of allene and other byproducts.[1][2]
-
Solution: Maintain a moderate reaction temperature, typically between 50-80°C.[3] Avoid excessively high temperatures. Using a less sterically hindered base can also favor the SN2 reaction over E2.
-
-
Moisture in the Reaction: Alkoxides are highly sensitive to moisture. The presence of water will consume the alkoxide, reducing the amount available to react with the allyl halide.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Purity of Reagents: The purity of your starting materials, particularly the 2-hydroxyisobutyric acid and allyl halide, is crucial. Impurities can interfere with the reaction.
-
Solution: Use high-purity reagents. If necessary, purify the starting materials before use.
-
Q2: I am observing the formation of significant amounts of side products. How can I identify and minimize them?
A2: The primary side reaction of concern is the E2 elimination. Additionally, if the reaction conditions are not carefully controlled, other side products may form.
-
Identification of Side Products:
-
Propylene: This gaseous byproduct of elimination might not be directly observed in the final product mixture but its formation reduces the overall yield.
-
Diallyl ether: This can form if the allyl halide reacts with any residual alkoxide from unreacted allyl alcohol.
-
Unreacted Starting Materials: Incomplete reaction will leave both 2-hydroxyisobutyric acid and allyl bromide in your product mixture.
-
-
Minimizing Side Products:
-
Control Temperature: As mentioned, maintaining a moderate reaction temperature is key to minimizing the E2 elimination pathway.
-
Stoichiometry: Use a slight excess of the allyl halide to ensure complete consumption of the more valuable 2-hydroxyisobutyric acid salt. However, a large excess should be avoided as it can complicate purification.
-
Choice of Base and Solvent: A strong, non-nucleophilic base in a polar aprotic solvent (e.g., NaH in DMF or THF) generally gives the best results for SN2 reactions.[3]
-
Q3: The purification of the final product is proving difficult. What is the recommended purification strategy?
A3: The purification of this compound typically involves an aqueous workup followed by extraction and distillation or chromatography.
-
Aqueous Workup: After the reaction is complete, the mixture is typically quenched with water. The pH is then adjusted to be acidic (e.g., with HCl) to protonate the carboxylate and any unreacted alkoxide.
-
Extraction: The product can then be extracted from the aqueous layer using an organic solvent such as diethyl ether or ethyl acetate. The organic layers are then combined, washed with brine, and dried over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Purification:
-
Distillation: For larger scale purifications, vacuum distillation can be an effective method to separate the product from non-volatile impurities.
-
Column Chromatography: For smaller scales or to achieve very high purity, silica gel column chromatography is recommended. A solvent system of hexane and ethyl acetate is a good starting point for elution.
-
Data Presentation
| Parameter | Typical Range/Conditions | Expected Outcome/Remarks |
| Base | NaH, KH, NaOH, K₂CO₃ | Stronger bases like NaH or KH in aprotic solvents generally lead to higher yields by ensuring complete deprotonation. |
| Solvent | DMF, THF, Acetonitrile, DMSO | Polar aprotic solvents are preferred as they solvate the cation of the alkoxide, leaving the anion more nucleophilic.[3] |
| Temperature | 50 - 100 °C | Lower temperatures can reduce the rate of reaction, while higher temperatures can promote the competing E2 elimination.[3] |
| Reaction Time | 1 - 8 hours | Reaction progress should be monitored by TLC or GC to determine the optimal reaction time.[3] |
| Yield | 50 - 95% | Yields are highly dependent on the specific reaction conditions and the purity of the reagents.[3] |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound. This protocol is based on established procedures for Williamson ether synthesis and the synthesis of structurally similar compounds.
Materials:
-
2-Hydroxyisobutyric acid
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Allyl bromide
-
Diethyl ether or Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Alkoxide:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere, add 2-hydroxyisobutyric acid.
-
Add anhydrous DMF (or THF) to dissolve the acid.
-
Slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0 °C (ice bath). Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at room temperature for 1 hour or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium salt.
-
-
Williamson Ether Synthesis:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add allyl bromide (1.2 equivalents) dropwise via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature and cautiously quench the reaction by the slow addition of water.
-
Acidify the mixture to a pH of ~2 with 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
optimizing reaction conditions for 2-Allyloxy-2-methyl-propanoic acid ATRP
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the Atom Transfer Radical Polymerization (ATRP) of 2-Allyloxy-2-methyl-propanoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the ATRP of this compound in a question-and-answer format.
Question 1: Why is my polymerization not initiating or showing very low monomer conversion?
Answer: Several factors can inhibit or prevent the initiation of the ATRP of this specific monomer.
-
Catalyst Poisoning by Acidic Monomer: The carboxylic acid functionality of the monomer can protonate the nitrogen-based ligands (e.g., PMDETA, Me₆TREN) used to solubilize the copper catalyst. This disrupts the copper-ligand complex, reducing its catalytic activity. Direct polymerization of acidic monomers can be challenging and may require neutralization or protection.[1][2]
-
Oxygen Contamination: ATRP is highly sensitive to oxygen. Residual oxygen in the reaction mixture can oxidize the active Cu(I) catalyst to the inactive Cu(II) state, preventing polymerization from starting.[3] Rigorous deoxygenation of all reagents and the reaction vessel is critical.
-
Inhibitor Presence: Commercial monomers often contain inhibitors (like MEHQ) to prevent premature polymerization during storage. These must be removed, typically by passing the monomer through a column of basic alumina, before use.
-
Low Monomer Reactivity: Allylic monomers are generally less reactive in radical polymerization compared to acrylates or styrenes. The reaction may require more forcing conditions (higher temperature, more active catalyst) to achieve a reasonable rate.
Question 2: My polymerization starts, but the polydispersity index (PDI) is high ( > 1.4), and the molecular weight does not match the theoretical value. What is causing the loss of control?
Answer: Poor control over the polymerization is a common issue, especially with challenging monomers.
-
Allylic Chain Transfer: The primary cause of poor control with allylic monomers is chain transfer. The propagating radical can abstract a hydrogen atom from the allylic position of another monomer molecule. This terminates one polymer chain and creates a new, less reactive allylic radical, leading to dead chains and a broad molecular weight distribution.
-
Catalyst Instability in Protic Media: The carboxylic acid group makes the reaction medium protic. In such media, the deactivator complex (Cu(II)X₂/L) can dissociate, reducing the concentration of the deactivator and leading to a higher concentration of propagating radicals.[4] This increases the rate of termination reactions, broadening the PDI.[1] Adding extra halide salts (e.g., CuBr₂) can help suppress this dissociation.[4]
-
Fast Activation/Slow Deactivation: An imbalance in the activation (kₐ) and deactivation (kₔ) rates leads to a high momentary concentration of radicals, favoring termination.[5] The goal of ATRP is to keep the equilibrium strongly shifted towards the dormant species.[6]
-
High Viscosity: As the polymerization proceeds, a significant increase in viscosity can hinder the mobility of polymer chains and the deactivator, leading to the gel effect and a loss of control.[7] Diluting the reaction with a suitable solvent can mitigate this.
Question 3: The reaction mixture changed color from brown/red to green, and the polymerization stopped prematurely. What happened?
Answer: This color change is a strong indicator of catalyst oxidation and deactivation.
-
Oxidation of Cu(I): The active ATRP catalyst is the Cu(I) complex, which is often reddish-brown. The inactive deactivator, the Cu(II) complex, is typically blue or green.[8] A permanent shift to green indicates that the Cu(I) has been irreversibly oxidized to Cu(II), halting the polymerization.[8] This can be caused by residual oxygen or other oxidizing impurities.
-
Disproportionation of Cu(I): In polar or protic media, the Cu(I) catalyst can undergo disproportionation into Cu(0) and Cu(II).[4][9] This reduces the concentration of the active catalyst and can stop the reaction. The choice of ligand is crucial to stabilize the Cu(I) state and suppress this side reaction.[4]
-
Accumulation of Deactivator: Unavoidable termination reactions during the polymerization continuously produce Cu(II).[10] If the rate of termination is too high, the concentration of Cu(II) builds up, shifting the equilibrium so far towards the dormant state that propagation effectively ceases.
Frequently Asked Questions (FAQs)
Q: Do I need to protect the carboxylic acid group on the monomer? A: It is highly recommended. The acidic proton can interfere with the catalyst system. Two common strategies are:
-
Neutralization: React the monomer with a non-coordinating base (e.g., a tertiary amine like triethylamine) before polymerization.
-
Protection: Convert the carboxylic acid to an ester (e.g., a t-butyl ester) that can be cleaved post-polymerization to regenerate the acid.
Q: What is the best catalyst/ligand system for this monomer? A: Given the monomer's protic nature and lower reactivity, a highly active and stable catalyst is needed. A Cu(I)Br/Me₆TREN or Cu(I)Br/TPMA system is a good starting point. These ligands form highly active catalysts that can help overcome the lower reactivity of the allyl group and have better stability in polar media.[9][11]
Q: Which ATRP technique is best: normal ATRP, ARGET, or ICAR ATRP? A: For this challenging monomer, an advanced technique like Activators ReGenerated by Electron Transfer (ARGET) or Initiators for Continuous Activator Regeneration (ICAR) ATRP is preferable. These methods use a reducing agent (like ascorbic acid or AIBN) to continuously regenerate the active Cu(I) catalyst from the Cu(II) deactivator that accumulates. This allows for the use of very low catalyst concentrations (ppm level), minimizes catalyst-related side reactions, and results in a colorless final product.[11]
Q: How can I effectively remove the copper catalyst after polymerization? A: The most common method is to dilute the final reaction mixture with a suitable solvent (e.g., THF, DCM) and pass it through a short column packed with neutral or basic alumina.[7] The alumina will adsorb the copper complexes. For zwitterionic or highly polar polymers where alumina might retain the product, using a specialized ion-exchange resin like Cuprisorb can be effective.[7]
Optimization Parameters for ATRP of Allylic and Acidic Monomers
The following table summarizes typical conditions used for the ATRP of functional monomers, which can serve as a starting point for optimizing the polymerization of this compound.
| Parameter | Recommended Condition | Rationale & Considerations |
| Monomer Prep | Neutralize with base or protect as an ester. Pass through basic alumina. | Prevents catalyst poisoning by the acidic proton and removes inhibitors.[1][2] |
| Initiator | Ethyl α-bromoisobutyrate (EBiB) or similar tertiary alkyl halide. | Provides fast and efficient initiation relative to propagation, ensuring all chains start growing simultaneously. |
| Catalyst | Cu(I)Br or Cu(I)Cl | Bromide-based systems generally provide faster polymerization but sometimes less control than chloride systems. |
| Ligand | Me₆TREN or TPMA | Forms a highly active catalyst complex to overcome the low reactivity of the allyl group and provides stability in polar media.[9] |
| [M]:[I]:[Cat]:[L] | 50-200 : 1 : 0.1-1 : 0.1-1 | The ratio determines the target molecular weight (DP = Δ[M]/[I]). Lower catalyst concentration is preferred to minimize side reactions. |
| Deactivator | Add 5-10 mol% Cu(II)Br₂ relative to Cu(I)Br at the start. | Suppresses termination reactions during the initial stages of polymerization, leading to better control (lower PDI). |
| Solvent | Toluene, Anisole, DMF, or DMSO | The solvent must solubilize the monomer, polymer, and catalyst complex. Polar solvents can increase the polymerization rate.[6] |
| Temperature | 60 - 90 °C | A balance must be struck. Higher temperatures increase the rate but also increase the likelihood of side reactions like chain transfer. |
| Deoxygenation | 3-5 Freeze-Pump-Thaw cycles or continuous N₂/Ar bubbling for >1 hour. | Crucial for removing all oxygen, which deactivates the Cu(I) catalyst.[3] |
Detailed Experimental Protocol (ARGET ATRP)
This protocol provides a detailed methodology for the ARGET ATRP of a neutralized this compound.
1. Reagent Preparation:
-
Monomer Neutralization: In a round-bottom flask, dissolve this compound (e.g., 10 g) in anhydrous THF (40 mL). Cool to 0°C in an ice bath. Add triethylamine (1.05 equivalents) dropwise with stirring. Allow the mixture to warm to room temperature and stir for 1 hour. The resulting triethylammonium salt of the monomer is used directly.
-
Catalyst Stock Solution: In a nitrogen-filled glovebox, prepare a stock solution of Cu(II)Br₂ (e.g., 7.8 mg, 3.5 x 10⁻² mmol) and TPMA (10.1 mg, 3.49 x 10⁻² mmol) in 4 mL of DMF. This solution will be green/blue.
2. Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the neutralized monomer solution from step 1.
-
Add the initiator, ethyl 2-bromoisobutyrate (EBiB), targeting the desired degree of polymerization (e.g., for DP=100, use [Monomer]/100 moles of initiator).
-
Add the reducing agent, ascorbic acid (e.g., 0.1-0.5 equivalents relative to the initiator).
-
Seal the flask with a rubber septum.
3. Deoxygenation:
-
Perform three freeze-pump-thaw cycles on the reaction mixture to thoroughly remove all dissolved oxygen.
-
After the final cycle, backfill the flask with high-purity nitrogen or argon.
4. Polymerization:
-
Using a nitrogen-purged syringe, add the required amount of the CuBr₂/TPMA catalyst stock solution to the reaction flask. The amount should correspond to ppm levels relative to the monomer.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and begin vigorous stirring.
-
Monitor the reaction by periodically taking small aliquots via a purged syringe for analysis by ¹H NMR (to determine monomer conversion) and GPC (to track molecular weight and PDI).
5. Termination and Purification:
-
Once the desired conversion is reached, cool the flask in an ice bath and expose the mixture to air to quench the polymerization by oxidizing the catalyst.
-
Dilute the viscous solution with THF (approx. 200 mL).
-
Pass the diluted solution through a short column of neutral alumina to remove the copper catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the polymer by adding the concentrated solution dropwise into a large volume of a non-solvent (e.g., cold diethyl ether or hexane).
-
Collect the polymer by filtration or decantation and dry under vacuum to a constant weight.
Visual Guides and Workflows
ATRP Core Mechanism
Caption: The core activation-deactivation equilibrium in Atom Transfer Radical Polymerization (ATRP).
Experimental Workflow for ATRP
Caption: Step-by-step experimental workflow for conducting a controlled ATRP experiment.
Troubleshooting Logic for High PDIdot
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Starting Points - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. physicsforums.com [physicsforums.com]
- 9. How to Conduct an ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 10. Radical Departure: Polymerization Does More With Less - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATRP Ligands & Initiators: Clean Functional Polymers [merckmillipore.com]
removal of copper catalyst from polymers made with 2-Allyloxy-2-methyl-propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of copper catalysts from polymers, particularly those synthesized using monomers and initiators like 2-Allyloxy-2-methyl-propanoic acid in Atom Transfer Radical Polymerization (ATRP).
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove the copper catalyst from my polymer?
A1: Residual copper catalyst can be cytotoxic, making its removal essential for biomedical applications. Furthermore, the catalyst can compromise the polymer's properties, such as its color, long-term stability, and performance in subsequent applications.[1] For instance, the presence of the CuBr/aliphatic amine complex can deeply color the final product.[1]
Q2: What are the most common methods for removing copper catalysts from polymers synthesized by ATRP?
A2: The most frequently employed methods for copper catalyst removal include:
-
Column Chromatography: Passing a solution of the polymer through a column packed with a stationary phase like neutral alumina or silica gel.[2][3][4]
-
Ion-Exchange Resins: Stirring the polymer solution with acidic ion-exchange resins.[1][2][5]
-
Precipitation: Precipitating the polymer in a non-solvent, which leaves the copper complex dissolved in the supernatant.[1]
-
Liquid-Liquid Extraction: Washing the polymer solution with an aqueous solution containing a chelating agent such as EDTA or ammonia.[3][6][7]
-
Adsorption: Using adsorbents like clay to bind the copper catalyst.[1]
Q3: I'm working with a functional monomer, this compound. Are there any specific challenges I should anticipate during copper removal?
A3: While the general principles of copper removal apply, functional monomers can present unique challenges. The functional groups on your polymer may interact with the copper catalyst, making it more difficult to remove.[1] You may need to explore different removal techniques or optimize existing protocols to achieve the desired purity. For instance, if your polymer is hydrophilic, using an alumina column might still be effective, as it has been reported to work for PEG-based polymers.[3]
Q4: My polymer solution remains colored even after purification. What does this indicate?
A4: A persistent color, typically blue or green, in your polymer solution is a strong indicator of residual copper catalyst.[1] This suggests that the initial purification step was not sufficient to remove all of the copper complexes.
Q5: How can I quantify the amount of residual copper in my polymer?
A5: Atomic Absorption Spectroscopy (AAS) is a highly sensitive technique for quantifying the concentration of residual copper in your polymer sample.[3] Inductively coupled plasma (ICP) analysis is another method to confirm the residual amount of copper.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the removal of copper catalysts from polymer solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Persistent color after passing through an alumina/silica column. | - Column overloading. - Inappropriate solvent. - Insufficient stationary phase. | - Use a larger column or reduce the amount of polymer loaded. - Ensure the solvent used effectively dissolves the polymer without causing it to precipitate on the column. - Increase the length of the alumina/silica plug. |
| Low polymer recovery after precipitation. | - The polymer is partially soluble in the non-solvent. - Insufficient volume of non-solvent. | - Select a non-solvent in which the polymer has very low solubility. - Increase the volume of the non-solvent to ensure complete precipitation. |
| Inefficient copper removal with ion-exchange resin. | - Insufficient amount of resin. - Short incubation time. - Inappropriate solvent polarity. | - Increase the weight percentage of the ion-exchange resin relative to the polymer. - Increase the stirring time to allow for complete binding of the copper. - The rate of catalyst removal generally increases with solvent polarity and temperature.[2][5] Consider adjusting your solvent system if possible. |
| Emulsion formation during liquid-liquid extraction. | - High polymer concentration. - Vigorous shaking. | - Dilute the polymer solution. - Gently invert the separation funnel instead of vigorous shaking. - Consider centrifugation to break the emulsion. |
Quantitative Data on Copper Removal
The efficiency of copper removal can vary significantly depending on the method employed and the specific polymer. The following table summarizes representative data for the purification of polystyrene prepared by various ATRP methods.
| Purification Method | Copper Concentration (ppm by mass) |
| No removal of copper | >1000 |
| Precipitation in hexanes | ~200 |
| Precipitation in methanol | ~100 |
| Alumina column | <50 |
| Stirring with ion-exchange resin (10 wt%) | <20 |
| Two precipitations in hexanes | ~50 |
Data adapted from Carnegie Mellon University's Matyjaszewski Polymer Group for polystyrene prepared by Normal, ARGET, and ICAR ATRP.[2]
Experimental Protocols
Protocol 1: Copper Removal using an Alumina Column
-
Preparation: Prepare a plug of neutral alumina in a glass column. The amount of alumina will depend on the scale of your reaction; a 5-10 cm plug is a good starting point for a lab-scale synthesis.
-
Equilibration: Wet the alumina column with the solvent used to dissolve your polymer.[3]
-
Loading: Dissolve your crude polymer in a minimal amount of a suitable solvent (e.g., THF).[4]
-
Elution: Carefully load the polymer solution onto the top of the alumina column. Allow the solution to pass through the column. You may need to apply gentle pressure to facilitate the flow, especially for high molecular weight polymers.[3][4] The copper catalyst will adsorb onto the alumina, often visible as a blue or green band at the top of the column.[4]
-
Washing: Wash the column with additional solvent to ensure all the polymer is eluted.[3]
-
Recovery: Collect the eluent containing the purified polymer. Remove the solvent under reduced pressure to obtain the purified polymer.
Protocol 2: Copper Removal using Ion-Exchange Resin
-
Preparation: Dissolve the crude polymer in a suitable solvent.
-
Addition of Resin: Add an acidic ion-exchange resin (e.g., Dowex MSC-1) to the polymer solution. A common starting point is 10 wt% of the resin relative to the polymer.[2]
-
Stirring: Stir the mixture at room temperature. The rate of removal is dependent on solvent polarity and temperature.[1][2][5] For instance, at temperatures above 50 °C, it can take approximately 20 minutes to remove over 95% of the copper catalyst in certain systems.[5]
-
Filtration: After a sufficient stirring time (e.g., 1-2 hours, but may require optimization), filter off the ion-exchange resin.
-
Recovery: The filtrate contains the purified polymer solution. The polymer can be recovered by precipitation or solvent evaporation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the removal of copper catalyst from polymer solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchportal.unamur.be [researchportal.unamur.be]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
preventing premature termination in polymerizations with 2-Allyloxy-2-methyl-propanoic acid
Welcome to the technical support center for polymerizations involving 2-Allyloxy-2-methyl-propanoic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, with a primary focus on preventing premature termination.
Troubleshooting Guide: Preventing Premature Termination
Premature termination is a common issue in the radical polymerization of allyl-containing monomers like this compound, primarily due to degradative chain transfer. This guide provides a question-and-answer format to address specific problems you may encounter.
Q1: My polymerization has a low yield and results in a low molecular weight polymer. What is the likely cause?
A1: This is a classic symptom of premature termination due to degradative chain transfer to the monomer. The allylic protons on the this compound are susceptible to abstraction by the propagating radical, forming a stable, less reactive allylic radical that is slow to reinitiate polymerization. This effectively terminates the growing polymer chain.
Q2: How can I minimize degradative chain transfer?
A2: Several strategies can be employed:
-
Utilize Controlled Radical Polymerization (CRP) Techniques: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP) are highly recommended. These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, minimizing the concentration of radicals available to undergo irreversible chain transfer.
-
Optimize Initiator Concentration: A higher initiator concentration can lead to a larger number of initial chains, but may also increase the rate of termination events. Conversely, a very low initiator concentration might result in slow polymerization and still be susceptible to chain transfer over long reaction times. It is crucial to find an optimal balance.[1][2]
-
Monomer Concentration: Higher monomer concentrations can favor propagation over chain transfer. Polymerization in bulk or in a highly concentrated solution is often preferred.
Q3: I am trying RAFT polymerization, but my results are still not ideal. I'm observing a broad molecular weight distribution (high PDI). What could be wrong?
A3: A high Polydispersity Index (PDI) in a RAFT polymerization of an allyl-functionalized monomer can stem from several factors:
-
Inappropriate RAFT Agent: The choice of RAFT agent is critical. For functional monomers, a universal RAFT agent may not be optimal. A trithiocarbonate-based RAFT agent is often a good starting point for methacrylates and acrylates, but the specific R and Z groups should be chosen to ensure efficient transfer with the this compound monomer.
-
Initiator-to-RAFT Agent Ratio: The ratio of initiator to RAFT agent ([I]/[CTA]) influences the number of "dead" chains formed from the initiator. A high ratio can lead to a significant population of chains not controlled by the RAFT process, resulting in a broader PDI. A typical starting point is a [CTA]/[I] ratio of 1 to 10.
-
Oxygen Contamination: Oxygen is a potent inhibitor of radical polymerizations. Ensure your reaction setup is thoroughly deoxygenated, typically through several freeze-pump-thaw cycles or by purging with an inert gas like argon or nitrogen.
Q4: My ATRP of this compound is not well-controlled. What are the key parameters to check?
A4: For a successful ATRP of a functional monomer:
-
Catalyst System: The choice of copper catalyst and ligand is crucial. The carboxylic acid functionality of the monomer can potentially interact with the catalyst complex. Using a ligand that forms a very stable complex with the copper, such as a multidentate amine-based ligand (e.g., PMDETA, Me6TREN), can help prevent this.
-
Solvent: The solvent can significantly impact the solubility and activity of the catalyst complex. Polar solvents like DMF or DMSO are often used for functional monomers, but their compatibility with the chosen catalyst system must be verified.
-
Purity of Reagents: ATRP is sensitive to impurities. Ensure the monomer, initiator, and solvent are free of inhibitors and other reactive species. Passing the monomer through a column of basic alumina can remove acidic impurities and inhibitors.
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of premature termination in polymerizations with this compound?
A: The primary mechanism is degradative chain transfer . The propagating radical abstracts a hydrogen atom from the allylic position of the monomer. This creates a resonance-stabilized allylic radical which is less reactive and less likely to initiate a new polymer chain, thus terminating the kinetic chain.
Q: Can I use conventional free radical polymerization for this monomer?
A: While possible, it is not recommended if a well-defined polymer with a controlled molecular weight and low dispersity is desired. Conventional free radical polymerization of allyl monomers typically results in oligomers or low molecular weight polymers due to the prevalence of chain transfer reactions.[]
Q: What are the advantages of using RAFT or ATRP for polymerizing this compound?
A: Controlled radical polymerization techniques like RAFT and ATRP offer significant advantages:
-
Control over Molecular Weight: The molecular weight of the polymer can be predetermined by the ratio of monomer to initiator (or chain transfer agent).
-
Narrow Molecular Weight Distribution (Low PDI): These methods produce polymers with a more uniform chain length.
-
High End-Group Fidelity: The polymer chains retain a reactive end-group, allowing for further modification or chain extension to create block copolymers.
-
Suppression of Premature Termination: By maintaining a low concentration of active radicals, the likelihood of side reactions like degradative chain transfer is reduced.
Q: Are there any specific safety precautions I should take when working with this compound?
A: Always consult the Safety Data Sheet (SDS) for this compound before use. General laboratory safety practices should be followed, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.
Quantitative Data Summary
The following tables summarize key parameters that can influence the outcome of polymerizations involving allyl-functionalized monomers. Note that specific values for this compound may need to be optimized experimentally.
Table 1: Influence of Initiator Concentration on Polymerization Outcome (General Trends)
| Initiator Concentration | Effect on Molecular Weight | Effect on Polydispersity (PDI) in CRP | Effect on Premature Termination |
| Low | Generally higher | Can be narrow if well-controlled | May increase over long reaction times |
| Optimal | Controlled by [M]/[I] or [M]/[CTA] | Narrow (typically < 1.3) | Minimized |
| High | Generally lower | May broaden due to increased dead chains | Can increase due to higher radical flux |
Table 2: Recommended Starting Conditions for Controlled Radical Polymerization
| Parameter | RAFT Polymerization | ATRP |
| Monomer/CTA/Initiator Ratio | 50:1:0.1 to 200:1:0.2 | Monomer/Initiator/Catalyst/Ligand Ratio |
| RAFT Agent (CTA) | Trithiocarbonate-based (e.g., DDMAT, CPADB) | Initiator |
| Initiator | AIBN, ACVA | Catalyst |
| Solvent | Toluene, Dioxane, DMF | Ligand |
| Temperature | 60-80 °C (depends on initiator) | Solvent |
| Degassing Method | 3-4 Freeze-Pump-Thaw cycles | Temperature |
Experimental Protocols
Protocol 1: General Procedure for RAFT Polymerization of this compound
This protocol provides a starting point for the RAFT polymerization of this compound. Optimization of the RAFT agent, initiator, and their respective concentrations may be necessary.
Materials:
-
This compound (monomer)
-
RAFT Agent (e.g., 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid, DDMAT)
-
Radical Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous Solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Vacuum/Inert gas line
Procedure:
-
To a Schlenk flask, add the RAFT agent (e.g., 0.05 mmol) and the initiator (e.g., 0.005 mmol).
-
Add the this compound monomer (e.g., 5 mmol) and the desired amount of anhydrous solvent.
-
Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (Argon or Nitrogen).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN).
-
Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). Samples can be taken periodically via a degassed syringe to monitor conversion and molecular weight evolution.
-
To quench the reaction, cool the flask to room temperature and expose the contents to air.
-
The polymer can be isolated by precipitation into a non-solvent (e.g., cold hexanes or diethyl ether) and dried under vacuum.
Protocol 2: General Procedure for ATRP of this compound
This protocol outlines a general procedure for the ATRP of this compound. The choice of initiator, catalyst, and ligand is critical and may require optimization.
Materials:
-
This compound (monomer, passed through basic alumina)
-
Initiator (e.g., Ethyl α-bromoisobutyrate, EBiB)
-
Copper(I) Bromide (CuBr)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine, PMDETA)
-
Anhydrous Solvent (e.g., DMF)
-
Schlenk flask with a magnetic stir bar
-
Vacuum/Inert gas line
Procedure:
-
To a Schlenk flask, add CuBr (e.g., 0.05 mmol) and the magnetic stir bar.
-
Seal the flask and cycle between vacuum and inert gas (Argon or Nitrogen) three times to remove oxygen.
-
Under a positive pressure of inert gas, add the ligand (e.g., 0.05 mmol) and the anhydrous solvent. Stir until the copper complex forms (a colored solution).
-
In a separate flask, dissolve the monomer (e.g., 5 mmol) and the initiator (e.g., 0.05 mmol) in the anhydrous solvent. Deoxygenate this solution by bubbling with inert gas for at least 30 minutes.
-
Using a degassed syringe, transfer the monomer/initiator solution to the flask containing the catalyst complex.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C).
-
Monitor the reaction progress by taking samples at regular intervals.
-
To stop the polymerization, cool the reaction mixture and expose it to air. The green color indicates the oxidation of Cu(I) to Cu(II).
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a suitable non-solvent and dry under vacuum.
Visualizations
Caption: Mechanism of premature termination via degradative chain transfer.
Caption: Troubleshooting workflow for polymerization issues.
References
Technical Support Center: Synthesis of 2-Allyloxy-2-methyl-propanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Allyloxy-2-methyl-propanoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, particularly when scaling up the process. The primary synthesis route involves the Williamson ether synthesis of a 2-hydroxyisobutyric acid ester followed by hydrolysis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2-Allyloxy-2-methyl-propanoate Ester | Incomplete Deprotonation: The alkoxide of the sterically hindered tertiary alcohol is not fully formed. | - Use a stronger base such as Sodium Hydride (NaH) or Potassium Hydride (KH) instead of hydroxides or carbonates.[1]- Ensure anhydrous reaction conditions as water will consume the base.- Allow for sufficient reaction time for the deprotonation step. |
| Elimination Side Reaction (E2): The alkoxide acts as a base, promoting the elimination of HBr from allyl bromide to form propadiene. This is more prevalent at higher temperatures and with sterically hindered substrates.[2][3][4] | - Maintain a lower reaction temperature (typically 50-80°C).[2]- Choose a less sterically hindered base if possible.- Consider using an alternative allylating agent with a better leaving group that allows for milder conditions. | |
| Slow Reaction Rate: Steric hindrance around the tertiary alcohol slows down the SN2 reaction.[2][3] | - Increase the reaction time (can be up to 8 hours or more).[2]- Use a polar aprotic solvent like DMF or acetonitrile to enhance the nucleophilicity of the alkoxide.[2]- Employ a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to increase the reaction rate, especially in biphasic systems.[5] | |
| Formation of Diallyl Ether | Reaction of Allyl Bromide with Allyl Alcohol: If allyl alcohol is present as an impurity or formed as a byproduct, it can be deprotonated and react with another molecule of allyl bromide. | - Use high-purity allyl bromide.- Minimize conditions that could lead to the hydrolysis of allyl bromide. |
| Incomplete Hydrolysis of the Ester | Insufficient Hydrolysis Time or Base: The ester is not fully converted to the carboxylic acid. | - Increase the reaction time for the saponification step (can be 5-6 hours).- Use a sufficient molar excess of a strong base like NaOH.- Increase the reaction temperature (e.g., 60°C) to accelerate the hydrolysis. |
| Difficulty in Product Purification | Emulsion Formation during Workup: The presence of both a carboxylic acid and unreacted starting materials can lead to stable emulsions during aqueous extraction. | - Add a saturated brine solution to help break the emulsion.- Adjust the pH of the aqueous phase to ensure the carboxylic acid is fully protonated (acidic) or deprotonated (basic) to facilitate separation. |
| Co-distillation of Impurities: Impurities with similar boiling points to the product can be difficult to remove by distillation. | - Utilize fractional distillation with a high-efficiency column.- Consider alternative purification methods such as crystallization of the carboxylic acid or a salt derivative. | |
| Exothermic Reaction Runaway during Scale-up | Poor Heat Dissipation: The Williamson ether synthesis is exothermic, and on a larger scale, the surface-area-to-volume ratio decreases, leading to inefficient heat removal. | - Ensure the reactor has adequate cooling capacity.- Add the allyl bromide slowly and monitor the internal temperature closely.- Consider using a semi-batch process where one reactant is added portion-wise. |
| Mixing Issues in Large Reactors | Inhomogeneous Reaction Mixture: Inadequate mixing can lead to localized "hot spots" and areas of high reactant concentration, promoting side reactions. | - Use an appropriately designed agitator and baffling system for the reactor.- Ensure the stirring speed is sufficient to maintain a homogeneous mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is a two-step process. First, the Williamson ether synthesis is used to react an ester of 2-hydroxyisobutyric acid (e.g., ethyl 2-hydroxyisobutyrate) with an allyl halide (e.g., allyl bromide) in the presence of a base. The resulting ethyl 2-allyloxy-2-methylpropanoate is then hydrolyzed to the final carboxylic acid product.
Q2: Why is steric hindrance a major challenge in this synthesis?
A2: The starting material, 2-hydroxyisobutyric acid (or its ester), is a tertiary alcohol. The bulky methyl groups around the hydroxyl group sterically hinder the approach of the allyl halide for the SN2 reaction. This slows down the desired etherification and can promote competing elimination reactions.[2][3]
Q3: What are the advantages of using a phase-transfer catalyst (PTC)?
A3: A phase-transfer catalyst can significantly improve the reaction rate and yield.[5] It facilitates the transfer of the alkoxide from an aqueous or solid phase into the organic phase where the reaction with the allyl halide occurs. This can allow for the use of less expensive bases like sodium hydroxide and can enable milder reaction conditions, which is particularly beneficial for scale-up.[5]
Q4: What safety precautions should be taken when working with allyl compounds?
A4: Allyl compounds, such as allyl bromide, are often toxic and flammable. They can be irritating to the skin, eyes, and respiratory tract. It is essential to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
Q5: How can I monitor the progress of the reaction?
A5: The progress of both the etherification and hydrolysis steps can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the tracking of the disappearance of starting materials and the appearance of the desired product.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-Allyloxy-2-methylpropanoate (Williamson Ether Synthesis)
This is a representative protocol and may require optimization based on specific laboratory conditions and scale.
-
Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 2-hydroxyisobutyrate in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
-
Cool the solution in an ice bath and slowly add a strong base (e.g., sodium hydride, 1.1 equivalents).
-
Allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of the alkoxide.
-
Allylation: Slowly add allyl bromide (1.2 equivalents) dropwise to the reaction mixture via the dropping funnel, maintaining the temperature below 40°C.
-
After the addition is complete, heat the reaction mixture to 60-70°C and stir for 4-8 hours, monitoring the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature and cautiously quench with water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain ethyl 2-allyloxy-2-methylpropanoate.
Step 2: Synthesis of this compound (Hydrolysis)
This protocol is adapted from the synthesis of the similar compound, 2-allyloxypropionic acid.
-
Saponification: In a round-bottom flask, mix ethyl 2-allyloxy-2-methylpropanoate with an aqueous solution of sodium hydroxide (e.g., 1.2 equivalents in water).
-
Heat the mixture to approximately 60°C and stir vigorously for 5-6 hours. Monitor the disappearance of the ester by TLC or GC.
-
Acidification and Extraction: Cool the reaction mixture in an ice bath and slowly add concentrated hydrochloric acid dropwise until the solution is acidic (pH ~2).
-
An oily substance, the desired carboxylic acid, should separate.
-
Extract the product with an organic solvent such as isopropyl ether.
-
Dry the organic extract over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the resulting this compound by vacuum distillation.
Data Presentation
Table 1: Representative Reaction Conditions for Williamson Ether Synthesis of Hindered Alcohols
| Parameter | Condition 1 | Condition 2 (with PTC) |
| Alcohol | Ethyl 2-hydroxyisobutyrate | Ethyl 2-hydroxyisobutyrate |
| Allylating Agent | Allyl Bromide | Allyl Chloride |
| Base | Sodium Hydride (NaH) | 50% aq. Sodium Hydroxide (NaOH) |
| Solvent | Dimethylformamide (DMF) | Toluene |
| Catalyst | None | Tetrabutylammonium Bromide (TBAB) |
| Temperature | 60-70°C | 50-60°C |
| Reaction Time | 4-8 hours | 3-6 hours |
| Typical Yield | 60-75% | 80-90% |
Table 2: Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Ethyl 2-hydroxyisobutyrate | 132.16 | 148-150 | 0.968 |
| Allyl Bromide | 120.98 | 70-71 | 1.398 |
| Ethyl 2-allyloxy-2-methylpropanoate | 172.22 | ~180-185 (estimated) | ~0.95 (estimated) |
| This compound | 144.17 | 108 / 5 mmHg (for 2-allyloxypropionic acid) | ~1.05 (estimated) |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to ATRP Initiators: Spotlight on 2-Allyloxy-2-methyl-propanoic acid Analogues
For Researchers, Scientists, and Drug Development Professionals
In the realm of controlled radical polymerization, Atom Transfer Radical Polymerization (ATRP) stands out as a robust and versatile technique for synthesizing well-defined polymers with controlled molecular weights, low polydispersity, and diverse architectures. The choice of initiator is paramount to the success of an ATRP reaction, as it dictates the initiation efficiency and the nature of the polymer chain end-functionality. This guide provides a comparative overview of ATRP initiators, with a special focus on the performance of allyloxy-functionalized initiators as analogues for 2-Allyloxy-2-methyl-propanoic acid, benchmarked against commonly employed initiators such as ethyl 2-bromoisobutyrate (EBiB) and 2-hydroxyethyl 2-bromoisobutyrate (HEBiB).
Performance Comparison of ATRP Initiators
The efficacy of an ATRP initiator is primarily evaluated by its ability to provide a fast and quantitative initiation, leading to polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). While direct experimental data for this compound as an ATRP initiator is limited in publicly accessible literature, we can infer its potential performance by examining structurally related allyloxy-functionalized initiators.
The following tables summarize the performance of two such initiators in the ATRP of styrene and compare it with the performance of the standard initiators EBiB and HEBiB in the polymerization of styrene and methyl methacrylate. It is important to note that the reaction conditions are not identical across all studies, which can influence the polymerization kinetics and outcomes.
Table 1: Performance of Allyloxy-Functionalized Initiators in ATRP of Styrene
| Initiator | Monomer/Initiator Ratio | Mn,GPC ( g/mol ) | PDI (Mw/Mn) | Initiator Efficiency | Reference |
| 2-(1,1-bis(4-(allyloxy)phenyl)-3-oxoisoindolin-2-yl)ethyl 2-bromo-2-methylpropanoate | 50 | 4,800 | 1.05 | 0.80–0.95 | [1] |
| 2-(1,1-bis(4-(allyloxy)phenyl)-3-oxoisoindolin-2-yl)ethyl 2-bromo-2-methylpropanoate | 100 | 8,200 | 1.07 | 0.80–0.95 | [1] |
| 2-(1,1-bis(4-(allyloxy)phenyl)-3-oxoisoindolin-2-yl)ethyl 2-bromo-2-methylpropanoate | 150 | 11,700 | 1.09 | 0.80–0.95 | [1] |
| 4,4-bis(4-(allyloxy)phenyl)pentyl-2-bromo-2-methylpropanoate | 100 | 13,600 | 1.07 | - | [2] |
| 4,4-bis(4-(allyloxy)phenyl)pentyl-2-bromo-2-methylpropanoate | 250 | 28,250 | 1.09 | - | [2] |
Initiator efficiency was reported to be in the range of 0.80–0.95 for the phenolphthalein-based initiator, indicating a high level of control over the polymerization.
Table 2: Performance of Standard ATRP Initiators
| Initiator | Monomer | Monomer/Initiator Ratio | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Ethyl 2-bromoisobutyrate (EBiB) | Styrene | 216 | 14,000 | 1.37 | [2] |
| Ethyl 2-bromoisobutyrate (EBiB) | Styrene | - | 9,700 | 1.11 | [3] |
| Ethyl 2-bromoisobutyrate (EBiB) | Methyl Methacrylate | 200 | 23,000 | 1.45 | [4] |
| 2-hydroxyethyl 2-bromoisobutyrate (HEBiB) | Methyl Acrylate | 500 | - | <1.2 | [5] |
Based on the available data, the allyloxy-functionalized initiators demonstrate excellent control over the ATRP of styrene, yielding polymers with very low polydispersity indices (PDI) that are comparable to, or even better than, those obtained with standard initiators under certain conditions. The high initiator efficiency reported for the phenolphthalein-based initiator suggests that the allyloxy functionality does not impede the initiation process and allows for the synthesis of well-defined polymers.[1] The presence of the allyl group offers a valuable tool for post-polymerization modification, enabling the introduction of further functionalities via thiol-ene click reactions.[1]
Experimental Protocols
Below are detailed methodologies for typical ATRP reactions. These protocols can be adapted for use with functional initiators like this compound and its analogues.
General Protocol for ATRP of Styrene using Ethyl 2-bromoisobutyrate (EBiB)
This procedure is a representative example for a conventional ATRP of styrene.
Materials:
-
Styrene (inhibitor removed)
-
Ethyl 2-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
-
Nitrogen gas
-
Schlenk flask and other standard glassware
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.08 mmol).
-
Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with nitrogen.
-
Add deoxygenated styrene (e.g., 5 mL, 43.6 mmol) and anisole (e.g., 5 mL) to the flask via syringe.
-
Add deoxygenated PMDETA (e.g., 0.16 mmol) to the flask via syringe. The solution should turn green as the copper complex forms.
-
Add the initiator, EBiB (e.g., 0.08 mmol), to the flask via syringe to start the polymerization.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Take samples periodically via a nitrogen-purged syringe to monitor monomer conversion (by GC or NMR) and molecular weight evolution (by GPC).
-
To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.
General Protocol for Activators Generated by Electron Transfer (ARGET) ATRP of Methyl Methacrylate (MMA)
Materials:
-
Methyl methacrylate (MMA, inhibitor removed)
-
Ethyl 2-bromoisobutyrate (EBiB)
-
Copper(II) bromide (CuBr2)
-
Tris(2-pyridylmethyl)amine (TPMA) or other suitable ligand
-
Ascorbic acid (or other reducing agent)
-
Solvent (e.g., anisole or DMF/water mixture)
-
Nitrogen gas
-
Schlenk flask and other standard glassware
Procedure:
-
To a Schlenk flask, add CuBr2 (e.g., 0.01 mmol) and the ligand (e.g., TPMA, 0.02 mmol).
-
Deoxygenate the flask with nitrogen.
-
Add the deoxygenated solvent, MMA (e.g., 5 mL, 46.7 mmol), and EBiB (e.g., 0.1 mmol).
-
In a separate flask, prepare a deoxygenated solution of the reducing agent, ascorbic acid (e.g., 0.05 mmol).
-
Add the reducing agent solution to the reaction mixture to initiate the polymerization.
-
Maintain the reaction at the desired temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction and work up the polymer as described in the conventional ATRP protocol.
Visualizing the Process: ATRP Mechanism and Workflow
To better understand the fundamentals of ATRP and the experimental process, the following diagrams are provided.
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: Typical experimental workflow for a conventional ATRP reaction.
References
- 1. Experimental Investigation of Methyl Methacrylate in Stirred Batch Emulsion Reactor: AGET ATRP Approach [mdpi.com]
- 2. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Initiators for Controlled Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
Controlled radical polymerization (CRP) techniques have revolutionized the synthesis of well-defined polymers with predetermined molecular weights, low polydispersity, and complex architectures. The choice of the initiation system is paramount to achieving the desired control over the polymerization process. This guide provides an objective comparison of the performance of common initiators used in three of the most powerful CRP methods: Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP).
Performance Comparison of CRP Initiators
The efficacy of an initiator in a controlled polymerization is determined by several key kinetic parameters, including its efficiency in generating propagating radicals, the rate of polymerization, and the degree of control over the molecular weight distribution (polydispersity index, PDI). The following tables summarize these quantitative data for common initiators in the polymerization of styrene and methyl methacrylate (MMA), two of the most extensively studied monomers.
Disclaimer: The presented data is compiled from various literature sources. Direct comparison should be approached with caution as experimental conditions such as temperature, solvent, and catalyst/ligand concentrations can significantly influence the results.
Initiator Performance in Styrene Polymerization
| Polymerization Technique | Initiator System | Initiator Efficiency (f) | Apparent Propagation Rate Constant (kpapp) [L mol-1 s-1] | Polydispersity Index (PDI) |
| ATRP | Ethyl α-bromoisobutyrate (EBiB) / CuBr / PMDETA | ~0.9 | Varies with catalyst concentration | 1.1 - 1.3 |
| RAFT | Azobisisobutyronitrile (AIBN) / CTA | 0.5 - 0.8[1] | Governed by initiator decomposition rate | 1.1 - 1.25[2] |
| NMP | Benzoyl Peroxide (BPO) / TEMPO | High | ~1.3 x 10-3 (at 120°C) | 1.1 - 1.3[3] |
Initiator Performance in Methyl Methacrylate (MMA) Polymerization
| Polymerization Technique | Initiator System | Initiator Efficiency (f) | Apparent Propagation Rate Constant (kpapp) [L mol-1 s-1] | Polydispersity Index (PDI) |
| ATRP | Ethyl α-bromoisobutyrate (EBiB) / CuBr2 / TPMA | High | Varies with catalyst concentration[4] | 1.1 - 1.2[5] |
| RAFT | AIBN / CTA | 0.5 - 0.8[1] | Governed by initiator decomposition rate | 1.1 - 1.3 |
| NMP | BPO / TEMPO-based nitroxides | Generally lower for methacrylates | Slower than for styrene | > 1.4 |
Mechanistic Overview
The control mechanisms for ATRP, RAFT, and NMP are distinct, leading to different strengths and limitations for each technique.
Experimental Protocols
Accurate and reproducible data are the cornerstones of comparative studies. Below are generalized methodologies for key experiments used to evaluate initiator performance in controlled radical polymerization.
Determination of Initiator Efficiency (f)
Initiator efficiency (f) is defined as the fraction of radicals generated by the initiator that successfully start a polymer chain.[6] It can be determined using various methods, including the polymer analysis method.
Protocol:
-
Polymerization: Conduct a polymerization reaction using a known concentration of initiator ([I]0) and monomer ([M]0) for a specific time.
-
Conversion Measurement: Determine the monomer conversion (p) using techniques such as gravimetry, NMR, or chromatography.
-
Molecular Weight Analysis: Measure the number-average molecular weight (Mn) of the resulting polymer using Gel Permeation Chromatography (GPC).[7]
-
Calculation: The theoretical number-average molecular weight (Mn,th) is calculated assuming all initiator molecules start a polymer chain: Mn,th = ([M]0 * p * MWmonomer) / ([I]0 * d) where MWmonomer is the molecular weight of the monomer and d is the number of radicals produced per initiator molecule (typically 2 for azo-initiators and peroxides).
-
Initiator Efficiency Calculation: The initiator efficiency is then calculated as: f = Mn,th / Mn,exp where Mn,exp is the experimentally determined number-average molecular weight.
Kinetic Analysis of Polymerization
Kinetic studies are crucial for understanding the rate of polymerization and the degree of control.
Experimental Workflow:
Procedure:
-
Reaction Setup: A polymerization reaction is set up under controlled temperature and inert atmosphere.
-
Sampling: At specific time points, samples are withdrawn from the reaction mixture.
-
Quenching: The polymerization in each sample is terminated, for example, by rapid cooling and exposure to air.
-
Monomer Conversion: The monomer concentration in each sample is determined to calculate the conversion. A common method is 1H NMR spectroscopy, using an internal standard.
-
Molecular Weight and Polydispersity: The number-average molecular weight (Mn) and polydispersity index (PDI) of the polymer in each sample are determined by Gel Permeation Chromatography (GPC).[8]
-
Data Analysis: A plot of the natural logarithm of the initial monomer concentration over the monomer concentration at time t (ln([M]0/[M]t)) versus time is constructed. For a controlled polymerization, this should yield a linear relationship, the slope of which is the apparent rate constant of polymerization (kpapp). Additionally, plots of Mn and PDI versus conversion are generated to assess the "living" character of the polymerization.
Conclusion
The selection of an appropriate initiator is a critical step in designing a successful controlled radical polymerization. ATRP offers excellent control for a wide range of monomers but often requires the removal of a metal catalyst. RAFT is highly versatile and tolerant to a variety of functional groups, making it suitable for complex polymer architectures, though the synthesis of RAFT agents can be a drawback.[9] NMP is a metal-free technique that is particularly effective for styrenic monomers but can be less efficient for others like methacrylates. This guide provides a foundational comparison to aid researchers in selecting the most suitable initiation strategy for their specific application in polymer synthesis and drug development.
References
- 1. Radical polymerization - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pressure effect on the radical polymerization of methyl methacrylate [advancedsciencenews.com]
- 5. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 6. goldbook.iupac.org [goldbook.iupac.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. chromatographyonline.com [chromatographyonline.com]
The Efficiency of 2-Allyloxy-2-methyl-propanoic Acid in Monomer Systems: A Comparative Analysis
A detailed review of available scientific literature and chemical databases reveals a significant lack of published research on the use and efficiency of 2-Allyloxy-2-methyl-propanoic acid in different monomer systems. This guide, therefore, serves to highlight this knowledge gap and provides a framework for potential future investigation into the polymerization behavior of this compound.
While the initial intent was to provide a comprehensive comparison of this compound's performance against other alternatives, extensive searches have not yielded the necessary experimental data to conduct such an analysis. Information regarding its reactivity ratios, polymerization kinetics, and the properties of resulting polymers when copolymerized with various monomers is not publicly available.
For researchers, scientists, and drug development professionals interested in the potential applications of this molecule, this presents both a challenge and an opportunity. The absence of data necessitates foundational research to characterize its behavior in polymerization reactions.
Proposed Avenues for Future Research
To evaluate the efficiency of this compound, a systematic study would be required. The following experimental protocols and data points would be crucial for a thorough comparison with established monomer systems.
Table 1: Key Parameters for Evaluating Monomer Efficiency
| Parameter | Experimental Technique(s) | Significance |
| Monomer Reactivity Ratios (r₁, r₂) | - Nuclear Magnetic Resonance (NMR) Spectroscopy- Gas Chromatography (GC)- High-Performance Liquid Chromatography (HPLC) | Determines the relative reactivity of this compound and a comonomer towards the growing polymer chain. This is fundamental to predicting copolymer composition. |
| Polymerization Kinetics | - Dilatometry- Gravimetry- In-situ NMR or IR Spectroscopy | Measures the rate of polymerization, including initiation, propagation, and termination rates. This data is essential for understanding reaction times and process control. |
| Conversion vs. Time Studies | - Gravimetric analysis- Spectroscopic methods | Tracks the consumption of monomers over time, providing insight into the overall reaction speed and efficiency. |
| Molecular Weight and Polydispersity Index (PDI) | - Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Characterizes the size of the resulting polymer chains and the distribution of those sizes. This is critical for determining the mechanical and physical properties of the polymer. |
| Thermal Properties of Resulting Polymers | - Differential Scanning Calorimetry (DSC)- Thermogravimetric Analysis (TGA) | Determines key properties such as glass transition temperature (Tg) and thermal stability, which are crucial for material applications. |
Experimental Protocols: A General Framework
Should a researcher embark on studying this compound, the following general experimental protocols could be adapted.
1. Determination of Monomer Reactivity Ratios:
-
Objective: To determine the reactivity ratios of this compound (M₁) with a selected comonomer (M₂).
-
Methodology (Mayo-Lewis Method):
-
Prepare a series of reaction mixtures with varying initial molar feed ratios of M₁ and M₂.
-
Initiate polymerization using a suitable initiator (e.g., AIBN, BPO) at a constant temperature.
-
Stop the reactions at low conversion (<10%) to ensure the monomer feed ratio remains relatively constant.
-
Isolate and purify the resulting copolymer.
-
Determine the copolymer composition using ¹H NMR spectroscopy by integrating characteristic peaks of each monomer unit.
-
Apply the Mayo-Lewis equation to the data to calculate the reactivity ratios r₁ and r₂.
-
2. Polymerization Kinetics Study:
-
Objective: To measure the rate of polymerization.
-
Methodology (Dilatometry):
-
A known volume of the monomer mixture and initiator is placed in a dilatometer.
-
The dilatometer is immersed in a constant temperature bath to initiate polymerization.
-
The volume contraction of the reaction mixture is monitored over time as the denser polymer is formed.
-
The rate of polymerization can be calculated from the rate of volume change.
-
Logical Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for a research project aimed at comparing the efficiency of this compound in different monomer systems.
Caption: Workflow for evaluating this compound efficiency.
A Comparative Guide to Surface Grafting Techniques: Alternatives to 2-Allyloxy-2-methyl-propanoic acid
For researchers, scientists, and drug development professionals seeking to modify surfaces with precisely engineered polymer coatings, moving beyond traditional grafting-to methods is crucial. This guide provides a comprehensive comparison of four powerful "grafting-from" alternatives to conventional surface modification agents like 2-Allyloxy-2-methyl-propanoic acid. We delve into the performance, experimental protocols, and underlying mechanisms of Controlled Radical Polymerization (CRP) techniques—specifically Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization—as well as Polydopamine (PDA) coatings, Thiol-ene Click Chemistry, and Photo-induced Grafting.
Performance Comparison
The choice of a surface grafting technique hinges on the desired properties of the final coating, such as its thickness, density, stability, and biocompatibility. The following tables provide a quantitative comparison of the key performance indicators for each of the discussed methods.
Table 1: Grafting Density and Film Thickness
| Technique | Typical Grafting Density (chains/nm²) | Typical Film Thickness | Key Influencing Factors |
| ATRP | 0.1 - 0.8[1][2][3] | 5 - 200 nm[4] | Initiator density, monomer concentration, reaction time, catalyst concentration[3] |
| RAFT | 0.1 - 0.5[5] | 5 - 150 nm | RAFT agent concentration, initiator concentration, monomer concentration, reaction time |
| Polydopamine | N/A (forms a continuous film) | 5 - 50 nm[6] | Dopamine concentration, pH, reaction time, oxidant presence[7] |
| Thiol-ene | High (dependent on surface functionalization) | Monolayer to thin films | Density of "ene" or thiol groups on the surface, reaction time, UV intensity (for photo-initiation) |
| Photo-induced | Variable (can be patterned) | 5 - 1000 nm[8] | Photoinitiator concentration, UV intensity and exposure time, monomer concentration[9] |
Table 2: Stability and Biocompatibility
| Technique | Stability | Biocompatibility |
| ATRP | Good; covalent attachment of initiator provides robust anchoring.[1][10] | Generally good, but residual copper catalyst can be a concern for some biomedical applications.[11] |
| RAFT | Good; covalent attachment of RAFT agent. | Excellent; metal-free system makes it highly suitable for biomedical applications.[11] |
| Polydopamine | Good adhesion to a wide range of substrates. Stability can be affected by extreme pH.[6][12] | Excellent; derived from a biomimetic approach.[13][14][15] |
| Thiol-ene | Excellent; forms stable thioether linkages. | Excellent; reaction is highly efficient and can be performed under biocompatible conditions. |
| Photo-induced | Good; covalent grafting. Stability depends on the underlying substrate and initiator linkage. | Generally good, but depends on the photoinitiator and monomer used. Some photoinitiators can be cytotoxic. |
Experimental Workflows and Mechanisms
Understanding the underlying principles and experimental steps is critical for successful surface modification. Below are diagrams illustrating the workflows and chemical mechanisms for each technique.
Caption: Workflow for Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP).
Caption: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: Workflow for Polydopamine surface coating and subsequent functionalization.
Caption: Simplified mechanism of Polydopamine film formation.[7]
Caption: Workflow for surface modification via Thiol-ene Click Chemistry.
Caption: Mechanism of the radical-mediated Thiol-ene "click" reaction.
Caption: Workflow for Photo-induced surface grafting using a Type II photoinitiator.
Detailed Experimental Protocols
To facilitate the implementation of these techniques, detailed step-by-step protocols for each method are provided below.
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)
This protocol describes the grafting of poly(N-isopropylacrylamide) (PNIPAM) from a silicon wafer.
-
Substrate Preparation and Initiator Immobilization:
-
Clean silicon wafers by sonication in acetone and isopropanol for 15 minutes each, followed by drying under a stream of nitrogen.
-
Activate the surface by oxygen plasma treatment for 5 minutes.
-
Immediately immerse the activated wafers in a 1% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in dry toluene for 2 hours to form an amine-terminated surface.
-
Rinse the wafers with toluene and ethanol, then dry with nitrogen.
-
React the amine-functionalized surface with a solution of α-bromoisobutyryl bromide (BiBB) in dry dichloromethane (DCM) with triethylamine (TEA) as an acid scavenger for 4 hours at room temperature to immobilize the ATRP initiator.
-
Rinse the initiator-coated wafers with DCM and ethanol, and dry with nitrogen.
-
-
Polymerization:
-
Prepare the polymerization solution by dissolving N-isopropylacrylamide (NIPAM) monomer, copper(I) bromide (CuBr), and a ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA) in a solvent mixture (e.g., methanol/water).
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes.
-
Place the initiator-functionalized wafer in a reaction flask under an inert atmosphere.
-
Transfer the deoxygenated polymerization solution to the reaction flask via a cannula.
-
Carry out the polymerization at a specific temperature (e.g., room temperature) for a desired time to achieve the target polymer brush thickness.
-
-
Post-Polymerization:
-
Stop the polymerization by exposing the solution to air.
-
Remove the wafer and wash it extensively with a good solvent for the polymer (e.g., ethanol) to remove any physisorbed polymer and catalyst.
-
Dry the PNIPAM-grafted wafer under a stream of nitrogen.
-
Polydopamine Coating and Functionalization
This protocol outlines the deposition of a polydopamine layer and subsequent grafting of a thiol-containing molecule.
-
Polydopamine Deposition:
-
Prepare a solution of dopamine hydrochloride (e.g., 2 mg/mL) in a 10 mM Tris buffer at pH 8.5.[16]
-
Clean the substrate of choice by sonication in appropriate solvents.
-
Immerse the cleaned substrate in the freshly prepared dopamine solution.
-
Allow the polymerization to proceed for a desired time (e.g., 4 to 24 hours) at room temperature with gentle stirring. The solution will gradually darken as polydopamine forms and deposits on the surface.
-
Remove the substrate and rinse thoroughly with deionized water to remove loosely bound polydopamine aggregates.
-
Dry the polydopamine-coated substrate with a stream of nitrogen.
-
-
Secondary Grafting of Thiol-Molecule:
-
Prepare a solution of the thiol-containing molecule (e.g., a cysteine-terminated peptide) in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Immerse the polydopamine-coated substrate in the thiol solution.
-
Allow the reaction to proceed for several hours (e.g., 2 to 12 hours) at room temperature. The thiol groups will react with the catechol and quinone moieties in the polydopamine layer.
-
Remove the substrate and rinse extensively with the buffer and deionized water to remove non-covalently bound molecules.
-
Dry the functionalized surface.
-
Thiol-ene Click Chemistry for Surface Modification
This protocol describes the photo-initiated grafting of a thiol-containing molecule to an 'ene'-functionalized surface.
-
Substrate Preparation:
-
Clean the substrate (e.g., glass slide) thoroughly.
-
Functionalize the surface with 'ene' groups, for example, by silanization with an alkene-terminated silane like allyltriethoxysilane.
-
-
Thiol-ene Reaction:
-
Prepare a solution containing the thiol-molecule and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) in a suitable solvent (e.g., methanol).[17]
-
Apply the solution to the 'ene'-functionalized surface.
-
Irradiate the surface with UV light (e.g., 365 nm) for a specific duration (e.g., 10-60 minutes) to initiate the radical-mediated thiol-ene reaction.[18]
-
-
Post-Reaction:
-
After irradiation, thoroughly wash the surface with a suitable solvent (e.g., methanol, acetone) to remove any unreacted molecules and photoinitiator byproducts.
-
Dry the surface under a stream of nitrogen.
-
Photo-induced Grafting using Benzophenone
This protocol details the grafting of poly(acrylic acid) onto a polypropylene surface using benzophenone as a photoinitiator.[19]
-
Photoinitiator Deposition:
-
Photo-grafting:
-
Prepare an aqueous solution of the monomer, acrylic acid.
-
Place the benzophenone-coated substrate in a reaction vessel and cover it with the monomer solution. To ensure a thin layer, a quartz plate can be placed on top.[19]
-
Irradiate the assembly with UV light (e.g., 365 nm) for a predetermined time.[20] The excited benzophenone will abstract hydrogen atoms from the polypropylene surface, creating radicals that initiate the polymerization of acrylic acid.[20]
-
-
Post-Grafting:
-
After irradiation, remove the substrate and wash it extensively with hot water to remove the homopolymer and any unreacted monomer.
-
Dry the poly(acrylic acid)-grafted polypropylene surface.
-
Conclusion
The selection of an appropriate surface grafting technique is a critical decision in the development of advanced materials for research and drug development. While traditional methods have their place, the alternatives presented here—ATRP, RAFT, polydopamine coatings, thiol-ene click chemistry, and photo-induced grafting—offer a versatile toolbox for creating highly tailored surfaces. By understanding the comparative performance, mechanisms, and experimental protocols of these methods, researchers can make informed choices to achieve the desired surface properties for their specific applications, from creating biocompatible coatings for medical devices to designing functional surfaces for high-throughput screening assays. Controlled radical polymerization techniques like ATRP and RAFT provide unparalleled control over polymer architecture, while polydopamine offers a simple and universal coating strategy. Thiol-ene chemistry stands out for its efficiency and biocompatibility, and photo-induced grafting allows for spatial and temporal control over the modification process. The detailed information provided in this guide serves as a valuable resource for scientists and engineers looking to harness the power of surface grafting to advance their research and development efforts.
References
- 1. Stable polymer brushes with effectively varied grafting density synthesized from highly crosslinked random copolymer thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Shaping the Structure and Response of Surface-Grafted Polymer Brushes via the Molecular Weight Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface-Initiated PET-RAFT via the Z-Group Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthetic strategies to enhance the long-term stability of polymer brush coatings - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB02605D [pubs.rsc.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Polydopamine and Polydopamine-Silane Hybrid Surface Treatments in Structural Adhesive Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Surface texturing and combinatorial approaches to improve biocompatibility of implanted biomaterials [frontiersin.org]
- 14. worldscientific.com [worldscientific.com]
- 15. omicsonline.org [omicsonline.org]
- 16. Sequential copper catalyzed alkyne–azide and thiol–ene click reactions for the multiple functionalization of fullerene hexaadducts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Performance of 2-Allyloxy-2-methyl-propanoic Acid in ARGET ATRP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the potential performance of 2-Allyloxy-2-methyl-propanoic acid as an initiator in Activators Regenerated by Electron Transfer Atom Transfer Radical Polymerization (ARGET ATRP). Due to the limited direct experimental data on this specific initiator in the current literature, this comparison is made against well-established alkyl halide initiators, such as ethyl 2-bromoisobutyrate (EBiB). The insights provided are based on the known behavior of similar functional molecules in controlled radical polymerization.
Performance Comparison of Initiators in ARGET ATRP
The choice of initiator is critical in ATRP as it determines the rate of initiation, the efficiency of the polymerization, and the end-group functionality of the resulting polymer. The following table compares the anticipated performance of this compound with a standard initiator, ethyl 2-bromoisobutyrate.
| Feature | Ethyl 2-bromoisobutyrate (EBiB) | This compound (projected) |
| Initiator Type | Alkyl Halide | Functionalized Carboxylic Acid with Allyl Ether |
| Initiation Efficiency | High for a wide range of monomers (e.g., acrylates, methacrylates, styrene).[1][2] | Potentially lower or more monomer-dependent. The stability of the generated radical and potential side reactions of the allyl group could influence efficiency. |
| Control over Polymerization | Generally provides good control, leading to polymers with low polydispersity (PDI < 1.5).[1] | May exhibit reduced control, potentially leading to higher PDI values due to possible side reactions involving the allyl group, such as chain transfer. |
| Resulting Polymer Functionality | Bromo-terminated polymer chains, suitable for subsequent chain extension or modification. | Polymers with an α-allyloxy and a ω-halo end-group, allowing for dual post-polymerization modification pathways. The allyl group can be used for reactions like thiol-ene chemistry.[3] |
| Potential Side Reactions | Minimal under optimized conditions. | The allyl group may undergo side reactions, such as abstraction of the allylic proton or addition to the double bond, which can affect the "living" character of the polymerization. |
| Monomer Scope | Broad, including styrenes, acrylates, and methacrylates. | Likely suitable for common monomers, but optimization would be crucial to minimize side reactions. |
| Catalyst Tolerance | Compatible with low ppm concentrations of copper catalyst typical for ARGET ATRP.[4] | Expected to be compatible with standard ARGET ATRP catalyst systems, though catalyst activity might be influenced by the carboxylic acid moiety. |
Experimental Protocols
Below is a representative experimental protocol for ARGET ATRP of an acrylate monomer using a standard alkyl halide initiator. This protocol can be adapted for the use of this compound, though optimization of catalyst, ligand, and reducing agent concentrations would be necessary.
Materials:
-
Monomer (e.g., n-butyl acrylate), inhibitor removed
-
Initiator (e.g., ethyl 2-bromoisobutyrate)
-
Catalyst (e.g., CuBr₂)
-
Ligand (e.g., tris(2-pyridylmethyl)amine, TPMA)
-
Reducing Agent (e.g., tin(II) 2-ethylhexanoate, Sn(EH)₂)
-
Solvent (e.g., anisole)
Procedure for ARGET ATRP of n-Butyl Acrylate:
-
To a Schlenk flask, add CuBr₂ (0.0078 parts), TPMA (0.03 parts), n-butyl acrylate (160 parts), and anisole (20% v/v).
-
The mixture is stirred to dissolve the components.
-
The initiator, ethyl 2-bromoisobutyrate (1 part), and the reducing agent, Sn(EH)₂ or ascorbic acid (0.1 parts), are added.[5]
-
The flask is sealed and the solution is typically purged with an inert gas (e.g., argon or nitrogen) for a short period, although ARGET ATRP is known for its tolerance to limited amounts of oxygen.[3]
-
The reaction is then placed in a thermostated oil bath at the desired temperature (e.g., 80°C).
-
Samples are taken periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and polydispersity (by GPC).
-
The polymerization is stopped by cooling the flask and exposing the solution to air, which oxidizes the copper catalyst and quenches the reaction.
-
The resulting polymer is typically purified by precipitation into a non-solvent (e.g., methanol) and dried under vacuum.
Visualizing ARGET ATRP
To better understand the process, the following diagrams illustrate the experimental workflow and the fundamental chemical relationships in ARGET ATRP.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. ATRP Ligands & Initiators: Clean Functional Polymers [sigmaaldrich.com]
- 4. ARGET and ICAR - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
A Comparative Guide to the Analysis of Hydrophilic Polymers: A Case Study Using Poly(acrylic acid) as a Proxy for Poly(2-Allyloxy-2-methyl-propanoic acid)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Gel Permeation Chromatography (GPC) and alternative techniques for the characterization of hydrophilic polymers. Due to a lack of published data on the GPC analysis of polymers derived from 2-Allyloxy-2-methyl-propanoic acid, this document uses poly(acrylic acid) (PAA) as a representative model. PAA shares key chemical features, such as carboxylic acid groups, that present similar challenges in GPC analysis.
Introduction to Polymer Characterization
The molecular weight and molecular weight distribution are critical parameters that define the physical and biological properties of a polymer, influencing its efficacy and safety in drug delivery and other biomedical applications. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique to determine these parameters. However, for hydrophilic and charged polymers, GPC analysis can be challenging, necessitating specific methodologies and sometimes warranting the use of alternative analytical techniques.
GPC Analysis of Hydrophilic Polymers: A Comparative Overview
GPC separates molecules based on their hydrodynamic volume in solution. For hydrophilic polymers like PAA, interactions between the polymer and the stationary phase of the GPC column can lead to inaccurate results. Therefore, careful selection of the mobile phase and column is crucial.
Comparison with Alternative Techniques
While GPC is a powerful tool, other techniques can provide complementary or, in some cases, more accurate molecular weight information, especially for complex polymers.
| Technique | Information Provided | Advantages | Limitations |
| Gel Permeation Chromatography (GPC/SEC) | Mn, Mw, Mz, PDI | Provides full molecular weight distribution. | Can be sensitive to polymer-column interactions; requires calibration with suitable standards. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Mn (absolute) | Provides an absolute molecular weight without the need for calibration standards; gives structural information. | Requires distinct end-group signals that do not overlap with other polymer signals.[1] |
| Dynamic Light Scattering (DLS) | Hydrodynamic Radius (Rh), estimated Mw | Fast analysis; sensitive to small amounts of aggregates. | Measures hydrodynamic size, not molecular weight directly; requires a calibration curve for Mw estimation.[1] |
| Mass Spectrometry (e.g., MALDI-TOF) | Mn, Mw (absolute) | Provides absolute molecular weight and information on end groups and polymer architecture. | Can be challenging for high molecular weight or highly polydisperse polymers; may induce fragmentation. |
| Viscometry | Viscosity-average molecular weight (Mv) | Simple and inexpensive. | Provides only an average molecular weight; requires knowledge of Mark-Houwink parameters. |
Experimental Protocols
GPC Analysis of Poly(acrylic acid) - Aqueous Mobile Phase
This protocol is adapted for the analysis of hydrophilic polymers with carboxylic acid functionalities.
1. Sample Preparation:
-
Dissolve the PAA sample in the mobile phase to a concentration of 1-2 mg/mL.
-
Gentle agitation is recommended to aid dissolution. Avoid vigorous shaking or sonication to prevent polymer degradation.
-
Filter the sample solution through a 0.2 µm syringe filter before injection.
2. GPC System and Conditions:
-
Columns: A set of aqueous GPC columns, such as those with a sulfonated divinylbenzene stationary phase, is recommended.[2]
-
Mobile Phase: An aqueous buffer, for instance, a 0.1 M Tris buffer with 0.1 M NaCl and 0.01 M sodium azide, can be used to minimize ionic interactions.[2]
-
Flow Rate: 1.0 mL/min.
-
Detector: A Refractive Index (RI) detector is commonly used. A UV detector can be employed if the polymer has a suitable chromophore.
-
Calibration: The system should be calibrated with narrow PAA standards or other suitable water-soluble polymer standards like pullulan.
GPC Analysis of Poly(acrylic acid) - Organic Mobile Phase (after methylation)
To analyze PAA in organic solvents like tetrahydrofuran (THF), the carboxylic acid groups must be derivatized.
1. Methylation of PAA:
-
React the PAA sample with a methylating agent, such as trimethylsilyldiazomethane, to convert the carboxylic acid groups to methyl esters.[2] This reduces the polarity of the polymer and prevents interactions with the GPC column.
2. Sample Preparation:
-
Dissolve the methylated PAA in THF to a concentration of 1-2 mg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter.
3. GPC System and Conditions:
-
Columns: PLgel 10 µm mixed-bed columns are suitable for analysis in THF.[2]
-
Mobile Phase: THF.
-
Flow Rate: 1.0 mL/min.
-
Detector: Refractive Index (RI) detector.
-
Calibration: The system should be calibrated with poly(methyl methacrylate) (PMMA) standards, which are structurally similar to the methylated PAA.[2]
Illustrative Data
The following table presents hypothetical GPC data for a PAA sample, illustrating the typical results obtained from such an analysis.
| Sample | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| Poly(acrylic acid) | 50.2 | 85.3 | 1.70 |
Note: This is example data. Actual results will vary depending on the specific synthesis and experimental conditions. A study reported a weight-average molecular weight (Mw) of 80,100 and a PDI of 1.63 for a synthesized poly(acrylic acid).[3]
Visualizing the GPC Workflow
The following diagram illustrates the typical workflow for GPC analysis.
Caption: Workflow of Gel Permeation Chromatography (GPC) analysis.
Conclusion
References
A Comparative Guide to End-Group Analysis of Polymers Synthesized with 2-Allyloxy-2-methyl-propanoic acid and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of polymer end-groups is a critical aspect of polymer chemistry, influencing material properties and functionalities. This guide provides a comparative analysis of the end-group analysis of polymers potentially synthesized using 2-Allyloxy-2-methyl-propanoic acid, a novel initiating species, against conventional alternatives. Due to the limited direct literature on polymers derived from this compound, this guide combines theoretical expectations with established experimental data for analogous systems.
Introduction to End-Group Analysis
End-group analysis is a fundamental technique to elucidate polymerization mechanisms, determine number-average molecular weight (Mn), and assess the fidelity of chain-end functionalization.[1] The choice of initiator and polymerization technique directly dictates the chemical nature of the polymer chain ends. For instance, free-radical polymerization often results in end-groups derived from the initiator, while condensation polymers will have end-groups such as carboxyl or hydroxyl functionalities.[1]
This compound presents a unique structure with a thermally or photochemically labile allyloxy group, suggesting its potential as a radical initiator. The resulting polymer chains would theoretically incorporate fragments of this initiator at their termini, making their identification crucial for confirming the polymerization mechanism and for any subsequent post-polymerization modifications.
Comparative Analysis of Initiators
This section compares the expected end-groups and analytical outcomes for polymers initiated with this compound versus two standard radical initiators: Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO).
Table 1: Comparison of Initiator Performance and End-Group Analysis
| Feature | This compound (Hypothesized) | Azobisisobutyronitrile (AIBN) | Benzoyl Peroxide (BPO) |
| Initiation Mechanism | Homolytic cleavage of the C-O bond of the allyloxy group. | Thermal decomposition to form two 2-cyanopropyl radicals and nitrogen gas. | Thermal or photochemical decomposition to form two benzoyloxy radicals. |
| Expected α End-Group | 2-carboxy-2-propoxy radical fragment | 2-cyanopropyl group | Benzoyloxy or phenyl group (after decarboxylation) |
| Expected ω End-Group | Typically a proton from chain transfer or a monomer unit. | Typically a proton from chain transfer or a monomer unit. | Typically a proton from chain transfer or a monomer unit. |
| Suitability for Functional Polymers | High (introduces a carboxylic acid group for further modification). | Moderate (nitrile group can be hydrolyzed). | Moderate (aromatic ring can be functionalized). |
| Primary Analytical Techniques | ¹H NMR, MALDI-TOF MS, Titration | ¹H NMR, MALDI-TOF MS | ¹H NMR, MALDI-TOF MS, UV-Vis Spectroscopy |
Quantitative Data Presentation
The following table summarizes key quantitative parameters for the different analytical techniques used in polymer end-group analysis.
Table 2: Quantitative Comparison of End-Group Analysis Techniques
| Analytical Technique | Principle | Typical Molecular Weight Range | Quantitative Capability | Advantages | Limitations |
| ¹H NMR Spectroscopy | Measures the chemical shift of protons in different chemical environments.[1] | < 20,000 g/mol | Good for Mn determination by comparing end-group and repeating unit integrals.[2] | Provides detailed structural information; non-destructive. | Low sensitivity for high molecular weight polymers due to low concentration of end-groups. |
| MALDI-TOF Mass Spectrometry | Soft ionization technique that measures the mass-to-charge ratio of polymer chains. | < 50,000 g/mol | Can provide absolute molecular weights and identify end-group masses. | High sensitivity and resolution, allowing for the identification of different end-group populations.[3] | Can be challenging for polydisperse polymers (Đ > 1.2); quantification can be influenced by matrix and laser energy.[4] |
| Titration Methods | Chemical titration of reactive end-groups (e.g., carboxylic acids, amines).[1] | Broad range | Direct quantification of the number of moles of end-groups. | Simple and cost-effective. | Low specificity; can be affected by other reactive groups in the polymer chain.[1] |
| UV-Vis Spectroscopy | Measures the absorbance of UV-active end-groups.[1] | Dependent on chromophore | Quantitative if the molar absorptivity of the end-group is known. | Highly sensitive for specific chromophores. | Limited to polymers with UV-active end-groups. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
End-Group Analysis by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the purified and dried polymer sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration should be sufficient to obtain a good signal-to-noise ratio.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
Data Analysis: Identify the resonance signals corresponding to the polymer backbone repeating units and the end-groups. Integrate the respective signals. The number-average molecular weight (Mn) can be calculated using the following formula: Mn = (I_repeat / N_repeat) * M_repeat + M_endgroup where I_repeat is the integral of the repeating unit signal, N_repeat is the number of protons in the repeating unit, M_repeat is the molecular weight of the repeating unit, and M_endgroup is the molecular weight of the end-groups.[2]
End-Group Analysis by MALDI-TOF Mass Spectrometry
-
Sample Preparation:
-
Matrix Selection: Choose a suitable matrix (e.g., dithranol, α-cyano-4-hydroxycinnamic acid) that absorbs at the laser wavelength.
-
Sample-Matrix Mixture: Prepare solutions of the polymer, matrix, and a cationizing agent (e.g., silver trifluoroacetate) in a volatile solvent like THF. Mix the polymer and matrix solutions in a specific ratio (e.g., 1:10 v/v).[4]
-
Spotting: Deposit a small volume (e.g., 1 µL) of the mixture onto the MALDI target plate and allow the solvent to evaporate.
-
-
Instrumentation: A MALDI-TOF mass spectrometer operating in reflectron mode for higher resolution.[4]
-
Data Acquisition: Acquire the mass spectrum. The laser energy should be optimized to achieve good signal intensity while minimizing polymer fragmentation.
-
Data Analysis: The resulting spectrum will show a distribution of peaks, where each peak corresponds to a specific polymer chain length (oligomer). The mass of each peak can be represented by: M = (n * M_repeat) + M_endgroup + M_cation where n is the degree of polymerization, M_repeat is the mass of the repeating unit, M_endgroup is the mass of the end-groups, and M_cation is the mass of the cationizing agent. By identifying the mass of the end-groups, their chemical identity can be confirmed.[3]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual workflow for polymer synthesis and subsequent end-group analysis, and a hypothetical initiation mechanism for this compound.
Caption: Experimental workflow for polymer synthesis and end-group analysis.
Caption: Hypothetical initiation mechanism for this compound.
References
- 1. End-Group Analysis of Polymer | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Determination of the molecular weight of polymers by end-group analysis - Magritek [magritek.com]
- 3. Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsapps.nist.gov [tsapps.nist.gov]
A Comparative Guide to Assessing the Purity of Synthesized 2-Allyloxy-2-methyl-propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for newly synthesized active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development. This guide provides a comparative overview of analytical methodologies for determining the purity of 2-Allyloxy-2-methyl-propanoic acid, a valuable carboxylic acid intermediate. To provide a practical context, we will compare its purity assessment with that of Fenofibric acid, the active metabolite of the widely used dyslipidemia drug, fenofibrate. This guide will delve into detailed experimental protocols, present quantitative data in clear tabular formats, and utilize visualizations to illustrate key workflows.
Understanding the Synthesis and Potential Impurities
A likely and efficient route for the synthesis of this compound involves a three-step process. Understanding this pathway is crucial for anticipating potential impurities that may arise.
A plausible synthesis route is as follows:
-
Esterification: 2-hydroxy-2-methylpropanoic acid is reacted with ethanol in the presence of an acid catalyst to yield ethyl 2-hydroxy-2-methylpropanoate.
-
Williamson Ether Synthesis: The hydroxyl group of the ester is deprotonated using a strong base like sodium hydride, followed by a reaction with an allyl halide (e.g., allyl bromide) to form ethyl 2-allyloxy-2-methylpropanoate.
-
Hydrolysis: The final step involves the base-catalyzed hydrolysis of the ethyl ester, followed by acidification to produce the target molecule, this compound.
Based on this synthetic route, a range of potential impurities should be considered during purity analysis:
-
Unreacted Starting Materials: 2-hydroxy-2-methylpropanoic acid, allyl bromide.
-
Intermediate Products: Ethyl 2-hydroxy-2-methylpropanoate, ethyl 2-allyloxy-2-methylpropanoate.
-
Byproducts: Diallyl ether (from the self-condensation of allyl bromide).
-
Reagents and Solvents: Residual solvents, and salts from the work-up steps.
The following diagram illustrates the logical workflow for the synthesis and identification of potential impurities.
Caption: Synthesis workflow and potential impurities of this compound.
Comparative Purity Assessment Methodologies
A multi-faceted approach employing various analytical techniques is essential for a comprehensive purity assessment. Here, we compare the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for both this compound and our comparative compound, Fenofibric acid.
Table 1: Comparison of Purity Assessment Methods
| Analytical Method | Principle | Application to this compound | Application to Fenofibric acid | Advantages | Limitations |
| RP-HPLC | Separation based on polarity. | High sensitivity for detecting polar and non-polar impurities. Can quantify known and unknown impurities. | Well-established methods exist for purity and impurity profiling.[1][2] | High resolution, quantitative, versatile. | Requires reference standards for identification and quantification of specific impurities. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Useful for identifying volatile impurities like residual solvents and byproducts such as diallyl ether. Derivatization may be needed to increase volatility. | Can be used to determine purity, with typical values greater than 98%.[3] | High sensitivity and specificity for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| qNMR | Quantification based on the integral of NMR signals relative to a certified internal standard. | Provides an absolute purity value without the need for a specific reference standard of the analyte. Can identify and quantify impurities with distinct NMR signals. | Can be used for absolute purity determination and structural elucidation of impurities. | Absolute quantification, non-destructive, provides structural information. | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard. |
Experimental Protocols
Detailed and validated experimental protocols are critical for obtaining reliable and reproducible purity data.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is a general guideline and should be optimized and validated for the specific application.
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for carboxylic acids. For Fenofibric acid, a mobile phase of acetonitrile and water (pH adjusted to 2.5 with orthophosphoric acid) in a 70:30 v/v ratio has been reported.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 210 nm for non-aromatic carboxylic acids, 286 nm for Fenofibric acid).[1]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration.
-
Analysis: Inject the sample and a blank. Identify and quantify impurities based on their retention times and peak areas relative to the main peak or a reference standard.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is particularly useful for volatile impurities.
-
Instrumentation: GC-MS system with a capillary column suitable for polar analytes (e.g., a wax-type column).
-
Derivatization (if necessary): To increase volatility, the carboxylic acid can be esterified (e.g., with diazomethane or by reaction with an alcohol and acid catalyst) prior to analysis.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C) to elute all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan a range appropriate for the expected masses of the analyte and impurities.
-
-
Analysis: Identify impurities by comparing their mass spectra to spectral libraries (e.g., NIST) and their retention times to those of known standards.
Protocol 3: Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct measure of purity without the need for a specific standard of the analyte.
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a known amount of the synthesized compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
-
NMR Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).
-
-
Data Processing and Analysis:
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and std = internal standard.
-
Visualizing the Purity Assessment Workflow
The following diagram outlines the logical flow of assessing the purity of a synthesized compound.
Caption: A streamlined workflow for the comprehensive purity assessment of a synthesized compound.
Comparative Data Summary
Table 2: Illustrative Purity Data Comparison
| Analyte | Method | Parameter | Typical Result |
| This compound (Hypothetical) | RP-HPLC | Purity (by area %) | > 98% |
| Major Impurity (e.g., starting ester) | < 0.5% | ||
| GC-MS | Residual Solvents | < 0.1% | |
| qNMR | Absolute Purity | 97-99% | |
| Fenofibric acid | RP-HPLC | Purity (by area %) | > 95% - >98%[3][4] |
| Known Impurities (e.g., Fenofibrate) | Individually quantified and reported | ||
| GC-MS | Purity | > 98%[3] |
Conclusion
The assessment of purity for synthesized compounds like this compound requires a strategic and multi-pronged analytical approach. While RP-HPLC is a powerful tool for routine purity checks and impurity profiling, orthogonal methods such as GC-MS for volatile components and qNMR for absolute purity determination are essential for a comprehensive evaluation. By understanding the synthetic pathway and potential impurities, and by employing a suite of validated analytical methods, researchers and drug development professionals can ensure the quality and safety of their compounds. The comparison with a well-characterized molecule like Fenofibric acid highlights the established methodologies and the stringent purity requirements within the pharmaceutical industry.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling 2-Allyloxy-2-methyl-propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 2-Allyloxy-2-methyl-propanoic acid (CAS Number: 17859-93-7). Due to the absence of a specific Safety Data Sheet (SDS), the following guidance is based on established best practices for handling corrosive organic acids. It is imperative to treat this compound with a high degree of caution, assuming it to be corrosive, a skin and eye irritant, and potentially harmful if inhaled or ingested.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent contact and exposure. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes to the entire face.[1][2][3] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended for organic acids. Always check the glove manufacturer's compatibility chart. Double gloving is advised. |
| Body | Chemical-Resistant Laboratory Coat or Apron | A lab coat made of a material resistant to acids should be worn and fully buttoned. An apron provides an extra layer of protection.[1][4] |
| Respiratory | Use in a certified Chemical Fume Hood | All handling of the compound should be performed within a properly functioning chemical fume hood to minimize inhalation of vapors or aerosols.[2][5] |
| Feet | Closed-toe Shoes | Shoes must fully cover the feet to protect against spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Preparation :
-
Handling :
-
Conduct all manipulations of the acid, including weighing and transferring, within the chemical fume hood.[5]
-
When diluting, always add the acid slowly to the solvent, never the other way around, to avoid a potentially violent exothermic reaction.[2]
-
Use appropriate, compatible containers for handling and storage, such as glass or corrosion-resistant plastic.[2]
-
Keep containers of the acid closed when not in use.
-
-
Spill Management :
-
In the event of a small spill within the fume hood, neutralize it with a suitable agent like sodium bicarbonate and absorb the residue with an inert material.
-
For larger spills, or any spill outside of the fume hood, evacuate the area immediately and alert the appropriate safety personnel.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to ensure laboratory and environmental safety.
-
Waste Segregation :
-
Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed.
-
Organic acid waste should be segregated from other types of waste, such as bases or oxidizers.[6]
-
-
Container Management :
-
Use waste containers that are compatible with corrosive organic acids (e.g., high-density polyethylene).[7]
-
Do not fill waste containers to more than 90% capacity to allow for expansion of contents.[7]
-
Store the waste container in a designated satellite accumulation area, away from incompatible materials.[8]
-
-
Final Disposal :
-
All chemical waste must be disposed of through the institution's official hazardous waste management program.[8]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Experimental Workflow and Safety Protocols
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 2. actenviro.com [actenviro.com]
- 3. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. coral.washington.edu [coral.washington.edu]
- 6. Corrosives (Especially Acids and Bases) – AFNS Safety [afns-safety.ualberta.ca]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
